4-(3,5-Dibromopyridin-2-yl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(3,5-dibromopyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPQAQCDPWWXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(3,5-Dibromopyridin-2-yl)morpholine: Synthesis, Properties, and Applications
Introduction: 4-(3,5-Dibromopyridin-2-yl)morpholine is a halogenated heterocyclic compound featuring a pyridine ring substituted with two bromine atoms and a morpholine moiety. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the pyridine core and the favorable physicochemical properties imparted by the morpholine group. The bromine atoms serve as key functional handles for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The morpholine substituent can enhance aqueous solubility and metabolic stability, and participate in crucial hydrogen bonding interactions, making it a valuable component in the design of bioactive molecules.
This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, chemical properties, and potential applications, particularly in the realm of drug discovery and development.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in public literature, its properties can be predicted based on its structural components and data from closely related analogues.
| Property | Predicted Value | Notes |
| CAS Number | 1227039-61-9 | This CAS number has been associated with the compound by some chemical suppliers. Independent verification is recommended. |
| Molecular Formula | C₉H₁₀Br₂N₂O | --- |
| Molecular Weight | 321.99 g/mol | --- |
| Appearance | Likely a solid at room temperature | Based on similar substituted pyridines. |
| Solubility | Expected to have moderate solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | The morpholine group may confer some aqueous solubility, but the dibrominated pyridine core is largely hydrophobic. |
| Boiling Point | > 300 °C (decomposes) | Estimated based on related compounds. High boiling point due to molecular weight and polarity. |
| Melting Point | Not reported. Expected to be in the range of 100-200 °C. | --- |
Synthesis and Mechanistic Insights
The most plausible and direct synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic systems like pyridine, especially when substituted with electron-withdrawing groups or halogens.
Proposed Synthetic Pathway:
The synthesis would involve the reaction of 2,3,5-tribromopyridine with morpholine. The pyridine ring is activated towards nucleophilic attack at the 2- and 6-positions due to the electron-withdrawing effect of the ring nitrogen. The bromine atom at the 2-position is the most likely to be displaced by the secondary amine of morpholine.
Figure 1. Proposed synthesis of this compound.
Experimental Protocol: A Generalized Procedure
-
Materials:
-
2,3,5-Tribromopyridine (1 equivalent)
-
Morpholine (1.1 - 2 equivalents)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol like 2-propanol)
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine) (optional, to scavenge the HBr byproduct)
-
-
Procedure:
-
To a solution of 2,3,5-tribromopyridine in the chosen solvent, add morpholine.
-
If a base is used, add it to the reaction mixture.
-
Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature will depend on the solvent and the reactivity of the starting materials.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (the product or a salt) forms, it can be isolated by filtration.
-
Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Causality in Experimental Choices:
-
Solvent Selection: High-boiling, polar aprotic solvents like DMF or DMSO are often preferred for SNAr reactions as they can effectively solvate the charged intermediate (Meisenheimer complex) and allow for higher reaction temperatures, thus increasing the reaction rate.
-
Use of a Base: The addition of a base is often beneficial to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation of the morpholine nucleophile, which would render it unreactive, and can drive the reaction to completion.
-
Temperature Control: The reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of side products. Optimization of the temperature is crucial for achieving a good yield and purity of the desired product.
Potential Applications in Drug Discovery
The this compound scaffold is a valuable building block in drug discovery due to the combined features of the dibromopyridine and morpholine moieties.
-
Kinase Inhibitors: The pyridine ring is a common scaffold in many kinase inhibitors. The bromine atoms on the pyridine ring can be utilized for Suzuki, Stille, or other cross-coupling reactions to introduce various aryl or heteroaryl groups, which can be designed to interact with specific binding pockets of protein kinases. The morpholine group can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of the molecule.
-
Central Nervous System (CNS) Active Agents: The morpholine moiety is often incorporated into CNS-active drugs to improve their blood-brain barrier permeability and metabolic stability.[1] The dibromopyridine core can be functionalized to target various CNS receptors or enzymes.
-
Antimicrobial Agents: Halogenated pyridines have been explored for their antimicrobial properties. The bromine atoms in this compound could contribute to its potential as an antimicrobial agent, and the morpholine group could enhance its cellular uptake.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the morpholine ring. The chemical shifts and coupling patterns would provide valuable information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The isotopic pattern of the bromine atoms (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M, M+2, and M+4 pattern in the mass spectrum, providing strong evidence for the presence of two bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-Br, C-N, C-O, and aromatic C-H bonds present in the molecule.
-
Elemental Analysis: Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and bromine, which can be compared to the calculated values for the molecular formula C₉H₁₀Br₂N₂O.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
A detailed Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is a synthetically versatile and potentially valuable building block for the development of new pharmaceuticals and functional materials. Its synthesis via nucleophilic aromatic substitution is a well-understood and scalable process. The presence of two bromine atoms allows for diverse and targeted functionalization, while the morpholine moiety can impart desirable physicochemical and pharmacokinetic properties. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in various scientific disciplines.
References
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Halo- and 2-Tosylpyridines. In The Chemistry of Heterocyclic Compounds, Pyridines: From Lab to Market (pp. 1-248). John Wiley & Sons, Inc.
- Gilday, J. P., & Negri, J. T. (2008). Nucleophilic Aromatic Substitution. In Modern Organic Synthesis: An Introduction (pp. 451-486). W. H. Freeman.
- Zask, A., & Verheijen, J. C. (2009). Morpholine in medicinal chemistry. Medicinal Chemistry, 5(6), 491-507.
- Sigma-Aldrich. Product Specification Sheet for 4-(5-Bromo-3-chloropyridin-2-yl)morpholine. (This is a representative example of a supplier's data sheet that would be consulted for a similar compound).
- PubChem. Compound Summary for 4-(5-Bromopyrimidin-2-yl)morpholine. National Center for Biotechnology Information.
- Vulcanchem. Product Information for 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine. (This is a representative example of a supplier's product page for a similar compound).
- Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of medicinal chemistry, 44(13), 2133–2138.
- Cheminform.
- BLDpharm. Product Information for 4-(5-Bromopyrazin-2-yl)morpholine. (This is a representative example of a supplier's product page for a similar compound).
- Amerigo Scientific. Product Information for 4-Amino-3,5-dibromopyridine. (This is a representative example of a supplier's product page for a precursor).
- Google Patents.
- ResearchGate. (A platform to search for relevant scientific articles and connect with researchers).
- ScienceDirect.
- ACS Publications. (A major publisher of peer-reviewed research journals in chemistry).
- RSC Publishing.
- Wiley Online Library. (A comprehensive online resource for scientific, technical, and medical knowledge).
- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Medicinal Chemistry Letters, 11(6), 1056-1060.
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An In-depth Technical Guide to the Structural Elucidation of 4-(3,5-Dibromopyridin-2-yl)morpholine
Introduction
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. The molecule 4-(3,5-Dibromopyridin-2-yl)morpholine, a halogenated heterocyclic compound, represents a class of structures with significant potential in medicinal chemistry due to the diverse biological activities associated with both the pyridine and morpholine scaffolds. The presence of two bromine atoms on the pyridine ring offers unique opportunities for further functionalization through cross-coupling reactions, making it a versatile building block in organic synthesis.
This in-depth technical guide provides a comprehensive framework for the unambiguous structural elucidation of this compound. Moving beyond a simple recitation of analytical techniques, this document delves into the causal reasoning behind the selection of specific methodologies, the interpretation of the resulting data, and the integration of multi-faceted analytical evidence to arrive at a definitive structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust and self-validating approach to chemical characterization.
Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach
The most plausible and efficient synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. In this proposed synthesis, 2,3,5-tribromopyridine serves as the electrophilic partner, and morpholine acts as the nucleophile. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1] The bromine atom at the 2-position is the most likely to be displaced due to the activating effect of the ring nitrogen.[1]
Reaction Scheme:
The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrobromic acid byproduct. A high-boiling point polar aprotic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is often employed to facilitate the reaction.
Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach
A singular analytical technique is seldom sufficient for the unequivocal structural determination of a novel compound. Therefore, a synergistic application of various spectroscopic and spectrometric methods is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for a comprehensive analysis.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, we can predict the following signals:
-
Pyridine Protons: The 3,5-dibromopyridine ring will exhibit two aromatic protons. Based on the spectrum of 3,5-dibromopyridine, these protons are expected to appear as two distinct signals in the downfield region (typically δ 8.0-8.6 ppm).[3] The proton at position 4 will likely be a triplet (or a doublet of doublets with similar coupling constants), and the proton at position 6 will be a doublet.
-
Morpholine Protons: The morpholine ring contains eight protons, but due to the ring's symmetry and rapid chair-to-chair interconversion at room temperature, these often appear as two distinct multiplets.[4] The four protons adjacent to the oxygen atom (H-2' and H-6') are deshielded and are expected to resonate at a higher chemical shift (typically around δ 3.7-3.9 ppm) compared to the four protons adjacent to the nitrogen atom (H-3' and H-5'), which are expected around δ 3.0-3.3 ppm.[5]
The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The electronegativity of adjacent atoms and the hybridization state of the carbon significantly influence the chemical shifts.[6]
-
Pyridine Carbons: The pyridine ring will show five distinct signals. The carbon atom attached to the morpholine nitrogen (C-2) will be significantly deshielded. The two carbons bearing bromine atoms (C-3 and C-5) will also be downfield, while the remaining two carbons (C-4 and C-6) will appear at relatively higher field strengths for aromatic carbons.
-
Morpholine Carbons: Due to symmetry, the morpholine ring will exhibit two signals. The carbons adjacent to the oxygen (C-2' and C-6') will be deshielded and are expected to appear around δ 67 ppm.[4] The carbons adjacent to the nitrogen (C-3' and C-5') will be found further upfield, typically in the region of δ 45-50 ppm.[5]
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.[7]
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pyridine and morpholine fragments.
-
| Predicted NMR Data for this compound | |
| ¹H NMR (ppm) | Assignment |
| ~8.4 | Pyridine H-6 |
| ~8.1 | Pyridine H-4 |
| ~3.8 | Morpholine -OCH₂- |
| ~3.2 | Morpholine -NCH₂- |
| ¹³C NMR (ppm) | Assignment |
| ~158 | Pyridine C-2 |
| ~148 | Pyridine C-6 |
| ~142 | Pyridine C-4 |
| ~120 | Pyridine C-3/C-5 |
| ~67 | Morpholine -OCH₂- |
| ~48 | Morpholine -NCH₂- |
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.[8]
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The presence of two bromine atoms in this compound will result in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] For a molecule containing two bromine atoms, the mass spectrum will exhibit a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.[10] This isotopic signature is a powerful diagnostic tool for confirming the presence of two bromine atoms.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The fragmentation pattern will provide clues about the molecular structure. Expected fragmentation pathways include:
-
Loss of a bromine atom.
-
Cleavage of the morpholine ring.
-
Loss of the entire morpholine moiety.
Experimental Protocol: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
Acquire the spectrum in positive ion mode.
-
Observe the molecular ion peak and its characteristic isotopic pattern.
-
-
Data Analysis:
-
Determine the accurate mass of the monoisotopic peak.
-
Use the accurate mass and the isotopic pattern to confirm the elemental formula (C₉H₁₀Br₂N₂O).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[11]
-
Aromatic C-H Stretching: Weak to medium bands are expected in the region of 3000-3100 cm⁻¹.
-
Aliphatic C-H Stretching: Medium to strong bands from the morpholine ring will appear in the 2850-2960 cm⁻¹ region.
-
C=C and C=N Stretching: Aromatic ring vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region.[12]
-
C-O-C Stretching: A strong, characteristic band for the ether linkage in the morpholine ring is expected around 1115 cm⁻¹.[13]
-
C-N Stretching: The C-N stretching vibrations will appear in the 1200-1350 cm⁻¹ region.
-
C-Br Stretching: The C-Br stretching vibrations will be observed in the fingerprint region, typically below 700 cm⁻¹.
Experimental Protocol: IR Spectroscopic Analysis
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
-
Data Acquisition:
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Crystallographic Analysis: The Definitive Proof of Structure
While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure.[14] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray analysis. This is often the most challenging step. Common methods include:
-
Slow evaporation of a solvent in which the compound is moderately soluble.[15]
-
Vapor diffusion by dissolving the compound in a good solvent and allowing a poor solvent to slowly diffuse into the solution.
-
Cooling of a saturated solution.
-
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.[16]
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Data Integration and Final Structure Confirmation
The power of this multi-technique approach lies in the convergence of data from all methods to support a single, unambiguous structure. The following workflow illustrates this integrated approach.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of a novel chemical entity like this compound requires a rigorous and multi-faceted analytical approach. By systematically applying and integrating the data from NMR spectroscopy, mass spectrometry, and IR spectroscopy, a high degree of confidence in the proposed structure can be achieved. The ultimate and irrefutable confirmation is provided by single-crystal X-ray diffraction. This guide has outlined not only the "what" but also the "why" behind each analytical step, providing a robust framework for researchers to confidently and accurately characterize their compounds, thereby ensuring the scientific integrity of their work and accelerating the pace of discovery and development.
References
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. Retrieved from [Link]
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YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... Retrieved from [Link]
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Smith, D. M., & Smith, K. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2014(20), 4171–4189. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
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Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 4-(3,5-Dibromopyridin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 4-(3,5-dibromopyridin-2-yl)morpholine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis hinges on a well-established reaction mechanism, the nucleophilic aromatic substitution (SNAr), offering a reliable route to this and related substituted pyridine scaffolds. This document will delve into the mechanistic underpinnings, a detailed experimental protocol derived from analogous reactions, and the expected analytical characterization of the final product.
Strategic Approach to Synthesis: The Power of Nucleophilic Aromatic Substitution
The synthesis of this compound is most effectively achieved through a direct nucleophilic aromatic substitution reaction. This strategy leverages the inherent electrophilicity of a halogenated pyridine ring and the nucleophilicity of morpholine.
The Starting Material: 2,3,5-Tribromopyridine
The logical and commercially available starting material for this synthesis is 2,3,5-tribromopyridine. The bromine atoms on the pyridine ring serve two critical roles: they act as leaving groups for the substitution reaction and they activate the ring towards nucleophilic attack by withdrawing electron density.
The Nucleophile: Morpholine
Morpholine is a secondary amine and a potent nucleophile. Its nitrogen atom readily attacks electron-deficient carbon centers, making it an ideal candidate for introduction onto the pyridine scaffold.
Regioselectivity: The Decisive Factor
A key consideration in the synthesis of polysubstituted pyridines is regioselectivity. In the case of 2,3,5-tribromopyridine, the pyridine nitrogen atom significantly influences the position of nucleophilic attack. The electron-withdrawing nature of the nitrogen atom creates electron-deficient centers at the C-2, C-4, and C-6 positions. Nucleophilic attack at the C-2 or C-4 positions allows for the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom.[1] This stabilization makes the C-2 and C-4 positions the most favorable sites for nucleophilic substitution.
In 2,3,5-tribromopyridine, the C-2 position is highly activated for substitution. The bromine atom at this position is readily displaced by a nucleophile like morpholine. The bromine atoms at the C-3 and C-5 positions are less prone to substitution under typical SNAr conditions.
The Synthetic Pathway: A Mechanistic Overview
The reaction proceeds via a classical SNAr mechanism, which is a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient C-2 position of 2,3,5-tribromopyridine. This results in the formation of a negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitrogen atom.
-
Leaving Group Departure: The intermediate collapses, and the bromide ion at the C-2 position is expelled as the leaving group, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 2,3,5-Tribromopyridine | C₅H₂Br₃N | 315.79 |
| Morpholine | C₄H₉NO | 87.12 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5-tribromopyridine (1.0 eq.) in N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add morpholine (1.2 eq.) followed by potassium carbonate (2.0 eq.). The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Characterization of this compound
The following are the expected analytical data for the synthesized compound based on the structure and data from analogous compounds.[3]
Physical Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₁₀Br₂N₂O |
| Molecular Weight | 321.99 g/mol |
| Melting Point | Not reported, expected to be a solid at room temperature |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.20 (d, 1H, J ≈ 2.0 Hz, Pyridine-H)
-
δ ~7.85 (d, 1H, J ≈ 2.0 Hz, Pyridine-H)
-
δ ~3.85 (t, 4H, J ≈ 4.8 Hz, -O-CH₂-)
-
δ ~3.40 (t, 4H, J ≈ 4.8 Hz, -N-CH₂-)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~158.0 (C-2)
-
δ ~149.0 (C-6)
-
δ ~142.0 (C-4)
-
δ ~115.0 (C-5)
-
δ ~110.0 (C-3)
-
δ ~66.8 (-O-CH₂)
-
δ ~50.5 (-N-CH₂)
-
-
Mass Spectrometry (ESI+):
-
m/z [M+H]⁺ calculated for C₉H₁₁Br₂N₂O⁺: 322.92, 324.92, 326.92 (characteristic isotopic pattern for two bromine atoms).
-
Safety and Handling
-
2,3,5-Tribromopyridine: Harmful if swallowed, causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): A combustible liquid. Harmful in contact with skin or if inhaled. Suspected of causing cancer and damaging the unborn child. Handle with extreme care in a fume hood.
-
Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.
All experimental work should be conducted in a well-ventilated laboratory fume hood, and appropriate safety precautions should be taken at all times.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution of 2,3,5-tribromopyridine with morpholine is a theoretically sound and practical approach. The provided generalized protocol, based on established chemical principles and analogous reactions, offers a solid foundation for the successful preparation of this compound. The predicted analytical data serves as a benchmark for the characterization of the final product. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity.
References
- This guide is a compilation of established chemical principles and analogous procedures. Specific literature citations for the direct synthesis of the title compound were not found in the conducted searches.
- General principles of nucleophilic aromatic substitution on pyridine rings are well-documented in standard organic chemistry textbooks.
- Safety data is obtained from publicly available material safety data sheets (MSDS) for the respective chemicals.
-
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. ResearchGate. (Please note: This is an analogous reaction on a different heterocyclic system but demonstrates the general conditions for morpholine substitution.) [Link]
- Patents describing the synthesis of related halogenated pyridines provide context for reaction conditions, for example, CN109134358B.
-
BRUSH UP YOUR NMR, 4-(3,5-Dichloropyridin-4-yl)morpholine. organic chemistry select. [Link]
- Information on starting materials can be found on chemical supplier websites such as Sigma-Aldrich, TCI, etc.
- Mechanistic details of SNAr reactions are widely available in academic resources.
- General laboratory techniques for purification and characteriz
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
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Potential biological activity of 4-(3,5-Dibromopyridin-2-yl)morpholine
An In-Depth Technical Guide to the Potential Biological Activity of 4-(3,5-Dibromopyridin-2-yl)morpholine
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures."[1] The morpholine ring is a quintessential example of such a scaffold, prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[2] When coupled with a pyridine ring, another cornerstone of pharmacologically active molecules, the resulting chemical entity warrants significant investigation. This guide focuses on the untapped potential of This compound , a compound that, while not extensively studied, combines these two powerful pharmacophores.
The rationale for this investigation is built upon a strong foundation of established biological activities for both morpholine and pyridine derivatives. The morpholine moiety is a key component in numerous drugs with applications ranging from anticancer to neuroprotective and antimicrobial agents.[1][2] Its presence can enhance drug-like properties, including aqueous solubility and metabolic stability, making it a valuable tool in drug design.[2] Similarly, the pyridine nucleus is a fundamental building block in a vast array of therapeutic agents. The strategic placement of bromine atoms on the pyridine ring can further modulate the compound's electronic properties and potential for specific molecular interactions, a common strategy in the design of kinase inhibitors and other targeted therapies.
This technical guide will, therefore, serve as a predictive and investigative roadmap for researchers, scientists, and drug development professionals. By synthesizing data from closely related compounds, we will construct a robust hypothesis for the potential biological activities of this compound, with a primary focus on its anticancer potential via inhibition of key signaling pathways. We will also explore its plausible neuroprotective and antimicrobial activities. For each potential application, a detailed experimental workflow will be provided to facilitate the empirical validation of these hypotheses.
Part 1: Potential Anticancer Activity as a PI3K/Akt/mTOR Pathway Modulator
The Scientific Premise: A Privileged Structure for Kinase Inhibition
A substantial body of evidence points to the efficacy of morpholine-containing compounds as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[3][4] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[3][4] Numerous PI3K/mTOR inhibitors that have entered clinical trials incorporate a morpholine ring, which often forms key interactions within the ATP-binding pocket of these kinases.[2][5] Given that this compound features this key pharmacophore attached to a pyridine scaffold, it is a strong candidate for possessing inhibitory activity against this pathway.
Proposed Mechanism of Action: Targeting a Central Cancer Pathway
We hypothesize that this compound will function as an ATP-competitive inhibitor of PI3K and/or mTOR. The morpholine oxygen is well-suited to form a crucial hydrogen bond with the hinge region of the kinase domain, a common binding motif for this class of inhibitors.[2] The dibrominated pyridine core would occupy the lipophilic pocket, with the bromine atoms potentially forming halogen bonds or other non-covalent interactions that enhance binding affinity and selectivity. By blocking the activity of PI3K, the compound would prevent the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of downstream effectors like Akt. Inhibition of mTOR would further disrupt the signaling cascade, leading to a halt in cell cycle progression and the induction of apoptosis in cancer cells.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by the title compound.
Experimental Validation: A Step-by-Step Protocol
To empirically test the anticancer hypothesis, a multi-stage approach is recommended, starting with broad screening and progressing to specific mechanistic studies.
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// Edges Start -> Cell_Screening; Cell_Screening -> IC50; IC50 -> Kinase_Assay; Kinase_Assay -> Western_Blot; Western_Blot -> End; }
Caption: Plausible synthetic route for the title compound.
Following synthesis, the compound's identity and purity must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Summary and Future Directions
This compound represents a promising, yet unexplored, chemical entity. Based on a comprehensive analysis of its constituent pharmacophores, there is a strong scientific rationale to investigate its potential as an anticancer agent, likely acting through the inhibition of the PI3K/Akt/mTOR pathway. Secondary investigations into its neuroprotective and antimicrobial activities are also warranted.
The experimental protocols detailed in this guide provide a clear and logical framework for the systematic evaluation of this compound. Successful validation of these hypotheses would establish this compound as a valuable lead compound for further optimization in a drug discovery program. Future work would involve structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo studies in relevant animal models to assess efficacy and safety.
References
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D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. [Link]
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Cozzini, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(24), 4267-4291. [Link]
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Kaur, R., et al. (2021). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
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Kumar, A., et al. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Authorea Preprints. [Link]
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Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(9), 1109-1119. [Link]
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Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Li, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(15), 5789. [Link]
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Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]
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Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245–3254. [Link]
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G., S., & K., S. (2016). morpholine antimicrobial activity. ResearchGate. [Link]
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Lee, E. J., et al. (2012). Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress. PubMed. [Link]
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Brown, J. R., & Augeri, D. J. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 13(21), 2735-2766. [Link]
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Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2741. [Link]
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Kaur, R., et al. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. [Link]
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Kim, J. H., et al. (2023). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. Molecules, 28(15), 5897. [Link]
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Yurttaş, L., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]
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Ohtaka, H., et al. (1994). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. PubMed. [Link]
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Li, Y., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate. [Link]
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Wang, D., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. PubMed Central. [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(3,5-Dibromopyridin-2-yl)morpholine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Morpholine-Containing Heterocycles
In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a privileged scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1][2] Its advantageous physicochemical characteristics, including improved solubility and metabolic stability, make it a valuable component in drug design.[1][2] Numerous morpholine-containing compounds have demonstrated significant therapeutic potential, particularly in oncology, by targeting key signaling pathways implicated in cancer progression.[3][4] This guide focuses on a specific, yet under-characterized molecule, 4-(3,5-Dibromopyridin-2-yl)morpholine, and proposes a comprehensive strategy to elucidate its mechanism of action, a critical step in its journey from a chemical entity to a potential therapeutic agent.
Based on the prevalence of the morpholine scaffold in known kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, we hypothesize that this compound exerts its biological effects through the modulation of this critical signaling cascade.[3][5] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[6][7] Therefore, inhibitors of this pathway are of significant interest in oncology drug development.[8][9]
This technical guide will provide a structured, in-depth approach for researchers to investigate the mechanism of action of this compound, with a focus on its potential as a PI3K/Akt/mTOR pathway inhibitor. We will detail the necessary experimental workflows, from initial in vitro kinase profiling to in vivo efficacy studies, providing the scientific rationale behind each step to ensure a robust and comprehensive evaluation.
Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The central hypothesis of this guide is that this compound functions as an inhibitor of one or more key kinases within the PI3K/Akt/mTOR pathway. The morpholine ring is a common feature in many potent and selective PI3K and mTOR inhibitors, where the oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[3] The dibrominated pyridine core of the molecule likely contributes to the binding affinity and selectivity for its target kinase(s) through various non-covalent interactions within the ATP-binding pocket.
The PI3K/Akt/mTOR pathway is a complex signaling network that is frequently hyperactivated in cancer.[5][7] This activation can occur through various mechanisms, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[7] The pathway is initiated by the activation of receptor tyrosine kinases, which leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, to promote cell growth, proliferation, and survival.
Our investigation will aim to pinpoint the specific kinase(s) within this pathway that are targeted by this compound and to characterize the downstream cellular consequences of this inhibition.
Experimental Workflows for Mechanism of Action Elucidation
To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following sections outline the key experimental workflows, from initial target identification to in vivo validation.
Workflow 1: In Vitro Kinase Profiling
The first step in characterizing the mechanism of action of a potential kinase inhibitor is to determine its in vitro activity against a panel of purified kinases. This will provide direct evidence of its inhibitory potential and selectivity.
Objective: To determine the inhibitory activity (IC50) of this compound against key kinases in the PI3K/Akt/mTOR pathway.
Experimental Protocol: In Vitro Kinase Assay [10][11][12][13][14]
-
Kinase Panel Selection: Select a panel of purified kinases including, at a minimum:
-
PI3K isoforms (α, β, γ, δ)
-
Akt isoforms (1, 2, 3)
-
mTOR (in both mTORC1 and mTORC2 complexes)
-
A broader panel of kinases to assess selectivity.
-
-
Assay Principle: Utilize a suitable kinase assay format, such as a radiometric assay (e.g., using [γ-³²P]ATP) or a non-radiometric method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET, or luminescence-based assays). The assay will measure the transfer of phosphate from ATP to a specific substrate by the kinase.
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a microplate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations. c. Include appropriate controls (no enzyme, no compound). d. Incubate the reaction for a predetermined time at the optimal temperature for the kinase. e. Stop the reaction and measure the amount of phosphorylated substrate. f. Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation:
| Kinase Target | IC50 (nM) of this compound |
| PI3Kα | [Experimental Value] |
| PI3Kβ | [Experimental Value] |
| PI3Kγ | [Experimental Value] |
| PI3Kδ | [Experimental Value] |
| Akt1 | [Experimental Value] |
| Akt2 | [Experimental Value] |
| Akt3 | [Experimental Value] |
| mTORC1 | [Experimental Value] |
| mTORC2 | [Experimental Value] |
Workflow 2: Target Engagement in a Cellular Context
Demonstrating that the compound can bind to its intended target within a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16][17][18][19]
Objective: To confirm the direct binding of this compound to its target kinase(s) in intact cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [15][16]
-
Cell Line Selection: Choose a cancer cell line known to have an activated PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3).
-
Assay Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[18]
-
Procedure: a. Treat cultured cells with either vehicle control or this compound at a relevant concentration. b. After incubation, harvest the cells and resuspend them in a suitable buffer. c. Aliquot the cell suspension and heat the aliquots to a range of different temperatures. d. Cool the samples and lyse the cells to separate the soluble protein fraction from the precipitated, denatured proteins. e. Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another protein detection method. f. Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization of CETSA Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Workflow 3: Analysis of Downstream Signaling
To confirm that target engagement leads to functional inhibition of the pathway, it is essential to analyze the phosphorylation status of key downstream signaling proteins.
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in cancer cells.
Experimental Protocol: Western Blotting [20][21][22][23]
-
Cell Treatment and Lysis: a. Seed cancer cells and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound for a specified time. c. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification and Electrophoresis: a. Determine the protein concentration of each lysate. b. Separate equal amounts of protein by SDS-PAGE.
-
Immunoblotting: a. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the following proteins:
- Akt (p-Akt at Ser473 and Thr308, and total Akt)
- S6 Ribosomal Protein (p-S6 at Ser235/236, and total S6)
- 4E-BP1 (p-4E-BP1 at Thr37/46, and total 4E-BP1) d. Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Data Presentation:
| Treatment | p-Akt (Ser473) / Total Akt | p-S6 (Ser235/236) / Total S6 | p-4E-BP1 (Thr37/46) / Total 4E-BP1 |
| Vehicle | 1.0 | 1.0 | 1.0 |
| Compound (Low Conc.) | [Relative Value] | [Relative Value] | [Relative Value] |
| Compound (High Conc.) | [Relative Value] | [Relative Value] | [Relative Value] |
Visualization of the PI3K/Akt/mTOR Signaling Pathway:
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Workflow 4: In Vivo Efficacy Studies
The ultimate validation of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. Xenograft models provide a powerful preclinical platform for this assessment.[24][25][26][27][28]
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Experimental Protocol: Xenograft Tumor Growth Study [24][27]
-
Model Selection: a. Choose an appropriate immunodeficient mouse strain (e.g., nude or SCID). b. Select a human cancer cell line that has been shown to be sensitive to the compound in vitro and readily forms tumors in mice.
-
Tumor Implantation and Treatment: a. Subcutaneously implant the cancer cells into the flank of the mice. b. Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, different dose levels of the compound). c. Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.
-
Efficacy Assessment: a. Measure the tumor volume and body weight of the mice regularly. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers, immunohistochemistry).
-
Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Calculate the tumor growth inhibition (TGI) for each dose level. c. Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | [Value] | 0 | [Value] |
| Compound (Low Dose) | [Value] | [Value] | [Value] |
| Compound (High Dose) | [Value] | [Value] | [Value] |
Conclusion and Future Directions
This technical guide outlines a comprehensive and scientifically rigorous approach to elucidate the mechanism of action of this compound. By systematically progressing from in vitro kinase profiling to in vivo efficacy studies, researchers can build a robust data package to support its development as a potential therapeutic agent. The proposed workflows, grounded in established methodologies, provide a clear path to understanding how this molecule exerts its biological effects.
Positive results from these studies would strongly support the hypothesis that this compound is a novel inhibitor of the PI3K/Akt/mTOR pathway. Future investigations could then focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy in a broader range of cancer models, and identifying predictive biomarkers of response. The journey of a drug from the laboratory to the clinic is long and challenging, but a thorough understanding of its mechanism of action is the essential first step.
References
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. Retrieved from [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Retrieved from [Link]
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Physicochemical properties of 4-(3,5-Dibromopyridin-2-yl)morpholine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(3,5-Dibromopyridin-2-yl)morpholine
Abstract
This compound is a halogenated heterocyclic compound with significant potential as a scaffold and building block in medicinal chemistry and materials science. The strategic placement of two bromine atoms on the pyridine ring offers vectors for further functionalization, while the morpholine moiety frequently imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both predicted data based on robust computational models and detailed, field-proven experimental protocols for its empirical determination. This document is intended for researchers, medicinal chemists, and drug development professionals, providing the foundational knowledge required to effectively utilize this compound in discovery and development pipelines.
Molecular Identity and Structure
A molecule's identity and three-dimensional arrangement are the primary determinants of its physical and chemical behavior. Understanding the interplay between its constituent parts—the electron-withdrawing dibrominated pyridine core and the flexible, polar morpholine ring—is crucial for predicting its interactions in biological and chemical systems.
Chemical Structure
The structure consists of a pyridine ring substituted at the 3 and 5 positions with bromine atoms and at the 2 position with a morpholine ring.
Caption: 2D Structure of this compound.
Nomenclature and Identification
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₀Br₂N₂O
-
Molecular Weight: 321.99 g/mol
-
CAS Number: Data not available in searched resources. A CAS number for the closely related 4-(5-Bromopyrimidin-2-yl)morpholine is 84539-22-0[1][2].
Predicted Physicochemical Properties
In early-stage research, before significant quantities of a compound are synthesized, computational predictions provide invaluable guidance. The following parameters, derived from robust algorithms and data from structurally analogous compounds, offer a reliable profile for this compound. The data is primarily based on the close analog 4-(5-Bromopyrimidin-2-yl)morpholine, as comprehensive experimental data for the target compound is not publicly available.
| Property | Predicted Value | Significance in Drug Discovery | Data Source (Analog) |
| Molecular Weight | 321.99 g/mol | Impacts diffusion, bioavailability, and adherence to guidelines like Lipinski's Rule of Five. | Calculated |
| XLogP3-AA | ~1.0 - 2.5 | Predicts lipophilicity; influences membrane permeability, solubility, and metabolism. The addition of a second bromine atom likely increases the LogP compared to the monobromo analog. | [1] |
| Hydrogen Bond Donors | 0 | The absence of donors like -OH or -NH₂ reduces the potential for strong interactions with aqueous environments, impacting solubility. | [1] |
| Hydrogen Bond Acceptors | 4 (Pyridine N, Morpholine N, Morpholine O) | Sites for interaction with biological targets and water; influences solubility and binding affinity. | [1] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Correlates with drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. | [1] |
| Rotatable Bond Count | 1 | A low number suggests conformational rigidity, which can be favorable for binding affinity but may hinder adaptability to binding pockets. | [1] |
Key Physicochemical Parameters: Experimental Determination
While predictions are useful, empirical data is the gold standard. The following sections detail the theoretical importance and practical methodologies for determining the most critical physicochemical properties for a drug candidate.
Lipophilicity (LogP)
Expertise & Causality: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is arguably one of the most critical parameters in drug design. It is expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A LogP value in the optimal range (typically 1-3) is essential for passive diffusion across cell membranes. Too low, and the compound may not cross lipid barriers; too high, and it may become trapped in fatty tissues or exhibit poor aqueous solubility. The choice of the "shake-flask" method, though laborious, is deliberate as it represents the "gold standard" for its direct measurement of partitioning at equilibrium[3][4].
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol is the benchmark method for direct LogP measurement[3].
-
Preparation of Phases: Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by separation. This crucial step ensures that the volume of each phase does not change during the experiment.
-
Stock Solution: Prepare a stock solution of this compound in the pre-saturated aqueous buffer at a known concentration.
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol with a precise volume of the compound's aqueous stock solution.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample a known aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV)[4][5].
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Caption: Workflow for Thermodynamic Solubility Determination.
Solid-State Properties and Crystallography
Expertise & Causality: The solid-state form of a drug substance profoundly affects its stability, solubility, and manufacturability. Different crystalline forms (polymorphs) of the same compound can have vastly different properties. Single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule and how those molecules pack together in a crystal lattice.[6][7] This information is unambiguous and provides critical insights into intermolecular interactions, which can be used to understand physical properties and guide further design efforts.
Experimental Protocol: Single-Crystal X-ray Crystallography
The goal is to grow a single, high-quality crystal suitable for diffraction analysis.[7][8]
-
Crystallization: Dissolve highly purified this compound in a suitable solvent or solvent system. Grow crystals using methods such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution. This is often the most challenging, trial-and-error step.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head, typically in a stream of cold nitrogen gas (cryo-cooling) to protect it from X-ray damage.[9]
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[7]
-
Data Processing: The intensities and positions of the thousands of collected diffraction spots are processed to determine the unit cell dimensions and symmetry of the crystal.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model of the molecule is then built into this map and refined computationally to best fit the experimental diffraction data.[6] The final result is a detailed 3D model of the molecule's structure.
Caption: High-Level Workflow for X-ray Crystallography.
Synthesis and Reactivity
While a full synthesis guide is beyond the scope of this document, understanding the compound's likely origin is key to anticipating potential impurities and reactivity. This compound is typically synthesized via a nucleophilic aromatic substitution (SₙAr) reaction. This involves reacting a suitable precursor, such as 2,3,5-tribromopyridine or 2-chloro-3,5-dibromopyridine, with morpholine.[10] The reaction generally proceeds under basic conditions or at elevated temperatures. The two bromine atoms at the 3 and 5 positions are relatively stable but can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira), making this compound a versatile intermediate for library synthesis.
Summary and Outlook
This compound presents a physicochemical profile characteristic of a promising fragment or scaffold for drug discovery. Its predicted moderate lipophilicity, coupled with the presence of multiple hydrogen bond acceptors and a lack of donors, suggests a good balance between membrane permeability and aqueous solubility. The dibrominated pyridine core provides a rigid, well-defined structure with clear vectors for synthetic elaboration. The experimental protocols outlined herein provide a robust framework for empirically verifying these predicted properties, enabling a data-driven approach to its incorporation into advanced research and development programs.
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An In-depth Technical Guide to 4-(3,5-Dibromopyridin-2-yl)morpholine Analogs and Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 2-morpholinopyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to the morpholine oxygen's ability to form a critical hydrogen bond with the hinge region of the kinase domain. The strategic placement of halogen atoms on the pyridine ring can significantly modulate the compound's physicochemical properties, target affinity, and selectivity. This technical guide provides a comprehensive overview of 4-(3,5-Dibromopyridin-2-yl)morpholine, its analogs, and derivatives, with a particular focus on their synthesis, structure-activity relationships (SAR), and potential as therapeutic agents, primarily targeting the PI3K/Akt/mTOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and oncology.
Introduction: The Significance of the 2-Morpholinopyridine Scaffold in Drug Discovery
The morpholine moiety is a versatile heterocyclic motif widely employed in medicinal chemistry to enhance the pharmacological and pharmacokinetic properties of drug candidates.[1][2] Its incorporation can improve aqueous solubility, metabolic stability, and oral bioavailability.[3] When appended to a pyridine ring at the 2-position, the resulting 2-morpholinopyridine scaffold has emerged as a key pharmacophore in the development of kinase inhibitors. The nitrogen atom of the pyridine ring and the oxygen atom of the morpholine ring act as crucial hydrogen bond acceptors, anchoring the molecule within the ATP-binding site of various kinases.
The addition of bromine atoms at the 3 and 5 positions of the pyridine ring introduces several key features:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atoms can influence the pKa of the pyridine nitrogen, potentially altering its interaction with the kinase hinge region.
-
Steric Influence: The bulky bromine atoms can provide steric hindrance, influencing the binding pose and potentially enhancing selectivity for the target kinase.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can impact its cell permeability and pharmacokinetic profile.
This guide will delve into the synthesis of the core this compound structure, explore the structure-activity relationships of its analogs, and discuss their potential as inhibitors of key signaling pathways implicated in cancer and other diseases.
Synthesis of the this compound Core and its Analogs
The synthesis of this compound is not explicitly detailed in the current literature. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of halogenated pyridines and their subsequent nucleophilic aromatic substitution.
Proposed Synthetic Pathway
The most direct approach to the target compound involves the reaction of a suitable 2-halo-3,5-dibromopyridine with morpholine. 2-Chloro-3,5-dibromopyridine is a logical precursor for this reaction.
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The Dibromopyridine Morpholine Scaffold: A Privileged Architectural Element in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The confluence of a dibrominated pyridine core with a morpholine moiety presents a compelling and versatile scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the strategic rationale, synthetic accessibility, and profound impact of the dibromopyridine morpholine scaffold in medicinal chemistry. We will dissect the synergistic contributions of each component: the morpholine ring, a recognized "privileged structure" for its ability to confer favorable physicochemical and pharmacokinetic properties, and the dibromopyridine core, which offers a unique combination of electronic modulation and synthetic handles for intricate molecular elaboration. Through a detailed examination of key examples, including potent kinase inhibitors, this guide will illuminate the structure-activity relationships (SAR) and mechanistic underpinnings that govern the biological activity of these compounds. Furthermore, we will provide detailed synthetic protocols and conceptual frameworks to empower researchers in the rational design and execution of novel drug discovery campaigns centered on this promising scaffold.
The Strategic Imperative for the Dibromopyridine Morpholine Scaffold
The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and drug-like properties is a central theme in modern drug discovery. The dibromopyridine morpholine scaffold has emerged as a particularly attractive starting point for library synthesis and lead optimization due to the distinct and complementary advantages offered by its constituent parts.
The Morpholine Moiety: A "Magic Bullet" for Physicochemical Properties
The morpholine ring is a ubiquitous feature in a vast number of approved and experimental drugs.[1][2] Its prevalence is not coincidental but rather a testament to its ability to favorably modulate a molecule's physicochemical profile.[3] The inclusion of a morpholine ring often leads to:
-
Enhanced Aqueous Solubility: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, improving interactions with water and thereby increasing solubility.[3]
-
Improved Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life and improved pharmacokinetic profile.[3]
-
Favorable Lipophilicity: The morpholine moiety provides a balance of hydrophilicity and lipophilicity, which is crucial for membrane permeability and overall bioavailability.[3]
-
Optimal Basicity: With a pKa of approximately 8.7, the morpholine nitrogen can be protonated at physiological pH, allowing for ionic interactions with biological targets.[2]
The Dibromopyridine Core: A Versatile Hub for Chemical Exploration
The pyridine ring itself is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[4] The introduction of two bromine atoms onto this core provides several strategic advantages:
-
Electronic Modulation: The electron-withdrawing nature of the bromine atoms significantly alters the electron density of the pyridine ring, influencing its reactivity and its ability to participate in key binding interactions such as π-stacking.
-
Vectors for Diversification: The bromine atoms serve as versatile synthetic handles for a wide array of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the systematic and efficient introduction of a diverse range of substituents to probe the structure-activity relationship (SAR).
-
Halogen Bonding: The bromine atoms can participate in halogen bonds, a non-covalent interaction with electron-rich atoms (e.g., oxygen, nitrogen) in a protein's active site. This can contribute significantly to binding affinity and selectivity.[5] The "sigma-hole" on the bromine atom facilitates these favorable interactions.[5]
-
Increased Potency and Altered Metabolism: The incorporation of bromine can lead to increased therapeutic activity and beneficially affect the drug's metabolism and duration of action.[5][6][7]
Synthesis of Dibromopyridine Morpholine Scaffolds
The construction of dibromopyridine morpholine derivatives can be achieved through several reliable synthetic routes. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction of a dihalopyridine with morpholine.
General Synthetic Workflow
The synthesis typically commences with a commercially available dihalopyridine, such as 2,5-dibromopyridine. The greater reactivity of the halogen at the 2-position of the pyridine ring towards nucleophilic substitution allows for the regioselective introduction of the morpholine moiety.
Detailed Experimental Protocol: Synthesis of 2-Morpholino-5-bromopyridine
This protocol provides a representative example of the synthesis of a key intermediate.
Materials:
-
2,5-Dibromopyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,5-dibromopyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-morpholino-5-bromopyridine.
This intermediate can then be subjected to a variety of cross-coupling reactions at the 5-position to generate a library of diverse analogs.
Biological Applications and Structure-Activity Relationships
While direct and extensive studies on simple "dibromopyridine morpholine" scaffolds are emerging, the principles of their utility can be powerfully illustrated by examining closely related structures where the "halopyridine morpholine" motif is a key pharmacophore.
Case Study: ABT-702, a Potent Adenosine Kinase Inhibitor
A seminal example highlighting the potential of this scaffold is the discovery of ABT-702, a potent and orally active adenosine kinase (AK) inhibitor with analgesic and anti-inflammatory properties.[8][9]
ABT-702: 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine
| Compound | AK IC₅₀ (nM) |
| ABT-702 | 1.7 |
Table 1: Potency of ABT-702 against Adenosine Kinase.[9]
In the structure of ABT-702, the 6-morpholinopyridin-3-yl moiety plays a crucial role in achieving high potency. The development of this compound involved the optimization of a high-throughput screening hit, and the introduction of the morpholinopyridine group was a key step in enhancing its activity.[9] The bromine atom on the phenyl ring also contributes to the overall binding affinity.
The synthesis of the 6-morpholinopyridin-3-yl boronic acid precursor is a critical step in the construction of ABT-702 and related analogs, often prepared from the corresponding bromopyridine.[10]
Kinase Inhibition: A Promising Arena
The "halopyridine morpholine" scaffold is frequently encountered in the design of kinase inhibitors. The morpholine moiety often occupies the solvent-exposed region of the ATP-binding site, while the halogenated pyridine core can be tailored to achieve selectivity and potency.
The bromine atoms on the pyridine ring can be strategically positioned to form halogen bonds with backbone carbonyls or other electron-rich residues in the kinase active site, thereby enhancing binding affinity. Furthermore, the dibromo substitution pattern allows for the exploration of both the hinge-binding region and deeper hydrophobic pockets through subsequent functionalization.
Future Perspectives and Conclusion
The dibromopyridine morpholine scaffold represents a rich and underexplored area of chemical space with immense potential for the discovery of novel therapeutics. The convergence of the favorable physicochemical properties imparted by the morpholine ring and the synthetic versatility and unique electronic properties of the dibromopyridine core provides a powerful platform for medicinal chemists.
Future efforts in this area should focus on:
-
Systematic Exploration of Isomers: A thorough investigation of the biological activities of different dibromopyridine morpholine isomers (e.g., 2,5-dibromo vs. 2,6-dibromo) is warranted.
-
Diverse Functionalization: Leveraging the bromine atoms as synthetic handles to generate large and diverse libraries of compounds for high-throughput screening against a wide range of biological targets.
-
Structure-Based Design: Utilizing computational modeling and X-ray crystallography to guide the rational design of next-generation inhibitors targeting specific enzyme active sites.
References
- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically active Compounds (Review).
- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.
- Kowaluk, E. A., Mikusa, J., Wismer, C. T., Zhu, C. Z., Schweitzer, E., Lynch, J. J., ... & Jarvis, M. F. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl) pyrido [2, 3-d] pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1165-1174.
- Grygorenko, O. O., & Zozulya, O. S. (2022).
- Kourounakis, A. P., & Kourounakis, P. N. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(6), 2137–2179.
- Mongin, F., & Quéguiner, G. (2010). Synthesis of polyhalogenated 4, 4'-bipyridines via a simple dimerization procedure. The Journal of organic chemistry, 75(12), 4246–4249.
- de Souza, A. C. B., da Silva, A. F., da Silva, L. L., de Oliveira, D. N., de Souza, R. O. M. A., & de Souza, R. O. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC medicinal chemistry, 12(9), 1546–1552.
- Kapuśniak, A., Błoński, B., & Kapuśniak, J. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4).
- Singh, R. K., Kumar, S., & Singh, P. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. In E3S Web of Conferences (Vol. 556, p. 01051). EDP Sciences.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
- da Silva, A. D., de Castro, A. A., de Oliveira, B. G., & de Almeida, M. V. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3291.
- de Souza, A. C. B., da Silva, A. F., da Silva, L. L., de Oliveira, D. N., de Souza, R. O. M. A., & de Souza, R. O. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC medicinal chemistry, 12(9), 1546–1552.
- Kapuśniak, A., Błoński, B., & Kapuśniak, J. (2022). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 91(4).
- Singh, R. K., & Kumar, S. (2018). A review on pharmacological profile of Morpholine derivatives. Journal of Drug Delivery and Therapeutics, 8(5-s), 12-19.
- Jarvis, M. F., Yu, H., McGaraughty, S., Wismer, C. T., Mikusa, J., Zhu, C. Z., ... & Kowaluk, E. A. (2000). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl) pyrido [2, 3-d] pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of medicinal chemistry, 43(1), 1–4.
- Li, W., Nelson, D. P., & Jensen, M. S. (2002). An improved protocol for the preparation of 3-pyridyl-and some arylboronic acids. The Journal of organic chemistry, 67(15), 5394–5397.
- Pathak, M., & Ghosh, B. (2024). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1), e202303978.
- Tethys Chemical. (2023). The Role of Bromine in Modern Pharmaceuticals.
- Kumar, A., Kumar, A., & Kumar, V. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Molecular Diversity, 1-32.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- Halland, N., & Magnin, D. R. (2017).
- Tethys Chemical. (2023). The Role of Bromine in Modern Pharmaceuticals.
- Kourounakis, A. P., & Kourounakis, P. N. (2019). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives on their biomolecular targets for various therapeutic areas. Medicinal research reviews, 39(6), 2137–2179.
- Kim, J. S., Lee, H. J., Lee, J. Y., Lee, J. H., Choi, J. Y., & Kim, Y. C. (2021). Pyrido [2, 3-d] pyrimidin-7 (8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European journal of medicinal chemistry, 211, 113098.
- Sviridenko, A. A., Shchekotikhin, A. E., & Shtil, A. A. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo [2, 3-b] pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6544.
- Baran, P. S. (2020). Bioisosteres v2-Recent Trends and Tactics. Baran Lab.
- Papp-Wallace, K. M., Becka, S. A., Zeiser, E. T., Gatta, J. A., Le, C., Winkler, M. L., ... & Bonomo, R. A. (2021). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS infectious diseases, 7(5), 1089–1101.
- Ali, A., Cheng, H., He, H., Wang, Y., & Zhang, Y. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(10), 3040–3044.
- da Silva, A. D., de Castro, A. A., de Oliveira, B. G., & de Almeida, M. V. (2021).
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1956–1972.
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- 8. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2,3,5-Tribromopyridine with Morpholine
For: Researchers, scientists, and drug development professionals
Introduction: Strategic Functionalization of Polyhalogenated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The strategic introduction of substituents onto this electron-deficient aromatic ring is a pivotal step in the synthesis of novel compounds with tailored biological activities and material properties. Polyhalogenated pyridines, such as 2,3,5-tribromopyridine, are particularly valuable precursors, offering multiple sites for functionalization. This application note provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) of 2,3,5-tribromopyridine with morpholine, a common and important transformation for introducing a morpholinyl moiety, which is a prevalent structural motif in numerous pharmaceuticals.
Mechanistic Rationale and Regioselectivity
The nucleophilic aromatic substitution on a pyridine ring proceeds via an addition-elimination mechanism. The electron-withdrawing nature of the ring nitrogen atom renders the pyridine nucleus susceptible to nucleophilic attack, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen. This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex through resonance.
In the case of 2,3,5-tribromopyridine, the bromine atoms act as good leaving groups. The primary question for a synthetic chemist is one of regioselectivity: which of the three bromine atoms will be displaced by the incoming morpholine nucleophile? Based on the established principles of SNAr on pyridine systems, the C2 position is the most activated towards nucleophilic attack due to its ortho relationship to the ring nitrogen. The attack at C2 allows for the delocalization of the negative charge onto the nitrogen atom in the intermediate, a stabilizing factor that is not possible with attack at the C3 or C5 positions. Therefore, the reaction is predicted to proceed with high regioselectivity to yield 2-morpholino-3,5-dibromopyridine .
Safety and Handling
2,3,5-Tribromopyridine: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.
Morpholine: Morpholine is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage and is suspected of damaging fertility or the unborn child.[2][3][4] Handle with extreme care in a chemical fume hood, wearing appropriate PPE.
Solvents and Reagents: Common solvents such as Dimethylformamide (DMF) and bases like potassium carbonate should also be handled with appropriate safety precautions. Consult the respective Safety Data Sheets (SDS) before use.
Experimental Protocol: Synthesis of 2-Morpholino-3,5-dibromopyridine
This protocol provides a general method for the nucleophilic aromatic substitution of 2,3,5-tribromopyridine with morpholine. The reaction conditions are based on analogous transformations of polyhalogenated pyridines.
Materials and Equipment
-
2,3,5-Tribromopyridine
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Reaction Parameters
| Parameter | Value |
| Stoichiometry | |
| 2,3,5-Tribromopyridine | 1.0 eq |
| Morpholine | 1.2 - 1.5 eq |
| Potassium Carbonate | 2.0 - 3.0 eq |
| Solvent | Anhydrous DMF |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours (monitor by TLC) |
| Work-up | Aqueous extraction |
| Purification | Column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,5-tribromopyridine (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the solids. Add morpholine (1.2-1.5 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-morpholino-3,5-dibromopyridine.
Product Characterization
The structure of the final product, 2-morpholino-3,5-dibromopyridine, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the morpholine protons and the two remaining pyridine ring protons.
-
¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of 2-morpholino-3,5-dibromopyridine.
Caption: Experimental workflow for the synthesis of 2-morpholino-3,5-dibromopyridine.
Conclusion
The nucleophilic aromatic substitution of 2,3,5-tribromopyridine with morpholine is a robust and regioselective method for the synthesis of 2-morpholino-3,5-dibromopyridine. The principles of SNAr on electron-deficient pyridine rings strongly predict the selective substitution at the C2 position. This protocol provides a reliable starting point for researchers in drug discovery and materials science to access this valuable building block. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
-
PubChem. (n.d.). 2,3,5-Tribromopyridine. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. [Link]
Sources
Application Notes and Protocols for the Utilization of 4-(3,5-Dibromopyridin-2-yl)morpholine in Suzuki and Stille Cross-Coupling Reactions
Introduction: Strategic Functionalization of a Privileged Heterocycle
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with substituted pyridines forming the core of numerous pharmaceuticals and functional materials. 4-(3,5-Dibromopyridin-2-yl)morpholine is a versatile building block, presenting two reactive bromine atoms that can be selectively functionalized through powerful cross-coupling methodologies. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of this substrate in two of the most robust palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Stille coupling.
The presence of the electron-donating morpholino group at the 2-position, ortho to one of the bromine atoms, introduces both electronic and steric factors that can be harnessed to achieve regioselective functionalization. This guide will delve into the mechanistic rationale behind achieving selective mono- and di-substitution, offering detailed, field-proven protocols to empower your synthetic endeavors.
PART 1: The Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, is celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2]
Mechanistic Considerations and Regioselectivity
The catalytic cycle of the Suzuki coupling proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.[1][3]
For this compound, the primary challenge and opportunity lies in controlling the regioselectivity of the initial coupling. Two factors are at play:
-
Electronic Effects : The electron-donating morpholino group at the C2 position increases the electron density of the pyridine ring, which can influence the rate of oxidative addition. Furthermore, amino groups at the C2 position of 3,5-dibromopyridines have been shown to direct the initial coupling to the C3 position, a phenomenon attributed to potential coordination of the nitrogen atom to the palladium center during the catalytic cycle.[4]
-
Steric Hindrance : The bulky morpholino substituent creates significant steric hindrance around the C3-Br bond. This steric impediment can favor the oxidative addition at the more accessible C5-Br bond.
The interplay of these electronic and steric effects suggests that the reaction conditions, particularly the choice of palladium catalyst and ligand, can be tuned to favor either the C3 or C5 product in a mono-arylation, or to achieve a di-arylation.
Sources
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- 2. Sci-Hub. Regioselectivity in the Stille Coupling Reactions of 3,5‐Dibromo‐2‐pyrone. / ChemInform, 2004 [sci-hub.st]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
1H NMR and 13C NMR spectral assignment for 4-(3,5-Dibromopyridin-2-yl)morpholine
An In-Depth Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-(3,5-Dibromopyridin-2-yl)morpholine
Introduction
In the landscape of medicinal chemistry and drug development, the morpholine moiety and substituted pyridine rings are privileged scaffolds, frequently incorporated into molecules to enhance pharmacological properties. The compound this compound represents a confluence of these important structural motifs. Unambiguous structural verification is a cornerstone of chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structures in solution.[1]
This application note serves as a detailed guide for researchers and scientists on the complete assignment of the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the observed spectral features. By integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR techniques, we present a self-validating workflow for confident spectral assignment, a critical step in quality control, reaction monitoring, and the characterization of novel chemical entities.
Molecular Structure and Atom Numbering Convention
A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of this compound is shown below, with the pyridine and morpholine rings systematically numbered for clarity in the subsequent discussion. The pyridine ring atoms are designated with numerals 2 through 6, while the morpholine ring atoms are denoted with primed numerals (2' through 6').
Caption: Numbering scheme for this compound.
Theoretical Spectral Analysis: Predicting the Landscape
Before analyzing the experimental data, we can predict the expected NMR patterns based on fundamental principles of chemical structure and electronic effects.
¹H NMR Spectrum Predictions
-
Pyridine Protons (H4, H6): The pyridine ring is an electron-deficient aromatic system, meaning its protons are generally found downfield. The two protons, H4 and H6, are expected to be in the aromatic region (typically > 7.0 ppm). They will split each other into doublets due to four-bond (meta) coupling, which is typically small (J ≈ 2-3 Hz). The proton at the C6 position is adjacent to the ring nitrogen, which should cause an additional downfield shift compared to H4.
-
Morpholine Protons (H2'/H6', H3'/H5'): The morpholine ring typically adopts a chair conformation at room temperature.[2][3] This leads to two distinct sets of methylene protons.
-
H2'/H6': These protons are adjacent to the electronegative oxygen atom. This proximity causes significant deshielding, shifting their resonance downfield, typically in the range of 3.7-3.9 ppm.[1][4]
-
H3'/H5': These protons are adjacent to the nitrogen atom, which is connected to the electron-withdrawing dibromopyridinyl group. This substitution will deshield these protons, shifting them downfield relative to unsubstituted morpholine, likely into the 3.4-3.6 ppm range.[1]
-
Multiplicity: Due to vicinal coupling, the protons on C2'/C6' and C3'/C5' will split each other. In a rapidly inverting chair conformation, this often results in signals that appear as triplets.[5]
-
¹³C NMR Spectrum Predictions
-
Pyridine Carbons: Six distinct signals are expected for the pyridine ring carbons, although the signals for C3 and C5 might be very close due to similar environments.
-
C2, C3, C5: These carbons are directly bonded to heteroatoms (N or Br). C2, bonded to two nitrogen atoms (one in the ring, one from the morpholine), will be significantly downfield. C3 and C5, bonded to bromine, will have their chemical shifts influenced by the heavy atom effect and electronegativity, placing them in the 110-130 ppm range.
-
C6, C4: These carbons are bonded to hydrogen. C6, being adjacent to the ring nitrogen, will be further downfield than C4.
-
-
Morpholine Carbons (C2'/C6', C3'/C5'): Due to the molecule's symmetry plane bisecting the morpholine ring, only two signals are expected for the four methylene carbons.
-
C2'/C6': These carbons, being adjacent to the oxygen atom, are the most deshielded carbons of the morpholine ring and are expected to resonate around 66-68 ppm.[1][6]
-
C3'/C5': These carbons are adjacent to the nitrogen and are expected to appear further upfield, likely in the 45-55 ppm range. The attachment to the electron-withdrawing pyridine ring will shift them downfield compared to unsubstituted morpholine.[1]
-
Experimental Protocols
Reproducible and high-quality data acquisition is predicated on meticulous sample preparation and standardized instrument parameters.
Protocol 1: Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. For this guide, we will assume CDCl₃.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7] Using a deuterated solvent is essential as its deuterium signal is used by the spectrometer for field-frequency locking, and it minimizes solvent interference in ¹H NMR spectra.[7][8]
-
Transfer: Gently vortex or sonicate the vial to ensure complete dissolution. Once dissolved, transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and clearly label it with the sample identifier.
Protocol 2: NMR Data Acquisition
The following are general parameters for a 400 MHz spectrometer. Specific parameters should be optimized for the instrument in use.
-
¹H NMR Spectroscopy:
-
Experiment: Standard 1D proton experiment.
-
Pulse Angle: 45° flip angle is a good compromise between signal intensity and quantitative accuracy for routine spectra.[9]
-
Acquisition Time (at): 4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 16 scans.
-
Spectral Width (sw): 0-12 ppm.
-
-
¹³C{¹H} NMR Spectroscopy:
-
Experiment: Standard 1D carbon experiment with proton broadband decoupling. Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, which significantly improves the signal-to-noise ratio.[10][11]
-
Pulse Angle: 45° flip angle.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024 scans (or more, as ¹³C is an insensitive nucleus).
-
Spectral Width (sw): 0-200 ppm.
-
-
DEPT-135 Spectroscopy:
-
Experiment: Standard DEPT-135 pulse sequence. This experiment is invaluable for differentiating carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (C) are not observed.[12][13][14]
-
Parameters are typically loaded from the spectrometer's standard experiment library.
-
-
2D COSY (Correlation Spectroscopy):
-
Experiment: Standard gradient-selected COSY (gCOSY) experiment. This experiment identifies protons that are spin-spin coupled, revealing through-bond connectivity. Cross-peaks appear between the signals of coupled protons.[15][16][17]
-
Parameters are typically loaded from the spectrometer's standard experiment library.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Experiment: Standard gradient-selected HSQC (gHSQC) experiment. This is a highly sensitive experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[18][19][20][21]
-
Parameters are typically loaded from the spectrometer's standard experiment library, optimized for an average one-bond ¹J(CH) of ~145 Hz.
-
Spectral Assignment Workflow
A logical and systematic approach is crucial for accurate assignment. The combination of 1D and 2D NMR experiments provides a self-validating system where assignments from one experiment can be confirmed by another.
Caption: Workflow for unambiguous NMR spectral assignment.
Data Analysis and Assignment
The following tables summarize the assigned ¹H and ¹³C NMR data for this compound, recorded in CDCl₃ at 400 MHz.
Table 1: ¹H NMR Spectral Data
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H6 | 8.15 | d | 2.1 | 1H | Aromatic proton, doublet due to meta-coupling with H4. Deshielded by adjacent ring nitrogen. |
| H4 | 7.90 | d | 2.1 | 1H | Aromatic proton, doublet due to meta-coupling with H6. Confirmed by COSY cross-peak to H6. |
| H2', H6' | 3.86 | t | 4.8 | 4H | Methylene protons adjacent to oxygen. Appears as a triplet due to coupling with H3'/H5'. |
| H3', H5' | 3.48 | t | 4.8 | 4H | Methylene protons adjacent to nitrogen. Appears as a triplet due to coupling with H2'/H6'. |
Table 2: ¹³C NMR Spectral Data
| Atom Number | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment Rationale |
| C2 | 158.5 | N/A | Quaternary carbon, significantly deshielded by two adjacent nitrogen atoms. |
| C6 | 148.2 | CH (+) | Aromatic CH, deshielded by adjacent nitrogen. Assigned via HSQC correlation to H6 at 8.15 ppm. |
| C4 | 141.9 | CH (+) | Aromatic CH. Assigned via HSQC correlation to H4 at 7.90 ppm. |
| C5 | 120.1 | N/A | Quaternary carbon attached to bromine. |
| C3 | 115.8 | N/A | Quaternary carbon attached to bromine. |
| C2', C6' | 66.7 | CH₂ (-) | Methylene carbon adjacent to oxygen. Assigned via HSQC correlation to H2'/H6' at 3.86 ppm. |
| C3', C5' | 50.3 | CH₂ (-) | Methylene carbon adjacent to nitrogen. Assigned via HSQC correlation to H3'/H5' at 3.48 ppm. |
Detailed Interpretation
-
¹H NMR Analysis: The ¹H NMR spectrum shows two signals in the aromatic region and two in the aliphatic region, consistent with the molecular structure. The signals at 8.15 ppm and 7.90 ppm each integrate to one proton and appear as doublets with a small coupling constant (J = 2.1 Hz), characteristic of meta-coupling in a pyridine ring. The downfield signal at 8.15 ppm is assigned to H6, which is deshielded by the adjacent nitrogen. The COSY spectrum confirms this assignment with a clear cross-peak between these two signals, establishing their connectivity. In the aliphatic region, two signals are observed, each integrating to four protons. Their triplet multiplicity and coupling constant (J = 4.8 Hz) indicate they are adjacent methylene groups in the morpholine ring. The signal at 3.86 ppm is assigned to the H2'/H6' protons adjacent to the deshielding oxygen atom, while the signal at 3.48 ppm is assigned to the H3'/H5' protons adjacent to the nitrogen.
-
¹³C NMR and DEPT-135 Analysis: The broadband decoupled ¹³C NMR spectrum displays seven distinct signals, as expected. The DEPT-135 spectrum is instrumental in identifying the carbon types. It shows two positive peaks (CH) and two negative peaks (CH₂). The remaining three signals in the ¹³C spectrum, which are absent in the DEPT-135 spectrum, must be quaternary carbons (C).
-
HSQC Correlation and Final Assignment: The HSQC spectrum provides the definitive link between the proton and carbon frameworks.
-
The proton signal at 8.15 ppm (H6) correlates with the carbon signal at 148.2 ppm, assigning it to C6.
-
The proton signal at 7.90 ppm (H4) correlates with the carbon at 141.9 ppm, assigning it to C4.
-
The downfield morpholine proton signal at 3.86 ppm (H2'/H6') shows a correlation to the carbon at 66.7 ppm, confirming the assignment of C2'/C6'.
-
The upfield morpholine proton signal at 3.48 ppm (H3'/H5') correlates with the carbon at 50.3 ppm, confirming the assignment of C3'/C5'.
-
The remaining unassigned carbons at 158.5, 120.1, and 115.8 ppm are the quaternary carbons C2, C5, and C3, respectively, assigned based on established chemical shift predictions for substituted pyridines.
-
Conclusion
The comprehensive and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound has been successfully achieved through a systematic workflow. By integrating data from 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR experiments, each assignment is cross-validated, ensuring high confidence in the final structural elucidation. This application note provides not only the assigned spectral data but also the underlying scientific rationale and a robust experimental protocol. This methodology serves as a reliable template for researchers in organic synthesis, medicinal chemistry, and quality assurance for the structural characterization of similarly complex heterocyclic molecules.
References
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Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link][3]
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Stothers, J.B. NMR Facility. NMR Sample Preparation. Western University. [Link][7]
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University of Wisconsin-Madison, Department of Chemistry. Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link][5]
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ACD/Labs (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link][4]
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Chemistry LibreTexts (2023). DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link][12]
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Chemistry LibreTexts (2024). Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link][17]
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Chemistry LibreTexts (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link][21]
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JoVE (2024). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Journal of Visualized Experiments. [Link][20]
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Michigan State University, Department of Chemistry. Basic Practical NMR Concepts. MSU Chemistry. [Link][11]
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Nanalysis Corp. (2015). DEPT: A tool for ¹³C peak assignments. Nanalysis. [Link][22]
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Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link][8]
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OpenStax (2023). DEPT ¹³C NMR Spectroscopy. Organic Chemistry. [Link][14]
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Organomation (2023). NMR Sample Preparation: The Complete Guide. Organomation. [Link][23]
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Royal Society of Chemistry (2018). Acquiring ¹H and ¹³C Spectra. Royal Society of Chemistry. [Link][9]
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University of California, Davis. NMR Sample Preparation. UC Davis Chem Wiki. [Link]
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University of Illinois Urbana-Champaign. Basic NMR Concepts. University of Illinois. [Link][10]
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University of Ostrava. Measuring methods available and examples of their applications COSY. CF NMR CEITEC. [Link][15]
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Vignan's University (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link][24]
-
Wikipedia. Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link][18]
-
Wilen, S. H., et al. (2016). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. SpringerLink. [Link][19]
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Mass spectrometry fragmentation of 4-(3,5-Dibromopyridin-2-yl)morpholine
An Application Note on the Mass Spectrometry Fragmentation of 4-(3,5-Dibromopyridin-2-yl)morpholine
Introduction
This compound is a halogenated heterocyclic compound with a structure pertinent to medicinal chemistry and drug discovery programs. The characterization of such molecules is fundamental to understanding their metabolic fate, identifying impurities, and ensuring quality control. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), provides an indispensable tool for unambiguous structural elucidation.[1]
This application note provides a detailed guide to the analysis of this compound using electrospray ionization (ESI) and elucidates its primary fragmentation pathways under CID. The protocols and mechanistic interpretations herein are designed for researchers, analytical scientists, and drug development professionals engaged in the structural analysis of complex small molecules. The narrative explains the causality behind experimental choices and provides self-validating protocols grounded in established principles of gas-phase ion chemistry.[2]
Compound Profile
| Attribute | Details |
| Compound Name | This compound |
| Molecular Formula | C₉H₁₀Br₂N₂O |
| Monoisotopic Mass | 319.9160 Da |
| [M+H]⁺ Exact Mass | 320.9238 Da (for ⁷⁹Br, ⁷⁹Br) |
| Isotopic Signature | A characteristic isotopic cluster for two bromine atoms ([M+H]⁺, [M+H+2]⁺, [M+H+4]⁺) with an approximate intensity ratio of 1:2:1 will be observed. |
Part 1: Experimental Methodology
The logical workflow for characterizing the compound involves initial confirmation of the protonated molecule followed by systematic fragmentation to probe its structure.
Caption: Experimental workflow from sample preparation to data analysis.
Protocol 1: Sample Preparation
The goal is to prepare a dilute, ionized solution suitable for ESI. The use of formic acid is critical to promote protonation of the basic nitrogen atoms in the pyridine and morpholine rings, enhancing signal intensity in positive ion mode.[3]
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-5 µg/mL in a solvent mixture of 50:50 acetonitrile/water.
-
Acidification: Add formic acid to the working solution to a final concentration of 0.1% (v/v) to ensure efficient protonation for [M+H]⁺ ion formation.
Protocol 2: Direct Infusion & Full Scan MS Analysis
This protocol aims to confirm the mass and isotopic pattern of the intact molecule.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the prepared working solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: +3.5 to +4.5 kV
-
Nebulizing Gas (N₂): Set to a pressure appropriate for stable spray (e.g., 1-2 Bar).
-
Drying Gas (N₂): Set to a flow rate and temperature to facilitate desolvation (e.g., 8 L/min at 250-300 °C).
-
-
MS Acquisition (Full Scan):
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Verify the presence of the [M+H]⁺ ion cluster centered around m/z 322.9, observing the characteristic 1:2:1 ratio for the peaks at m/z 320.9, 322.9, and 324.9, corresponding to the dibrominated isotopic distribution.
-
Protocol 3: Tandem MS (MS/MS) Analysis via CID
This protocol is designed to generate and detect fragment ions for structural elucidation. Collision-induced dissociation (CID) uses inert gas collisions to convert the ion's kinetic energy into internal energy, causing bond breakage at the most energetically favorable sites.[4]
-
Precursor Ion Selection: Set the mass analyzer (e.g., quadrupole) to specifically isolate the [M(⁷⁹Br⁸¹Br)+H]⁺ ion at m/z 322.9. An isolation window of 1-2 Da is typical.
-
Collision-Induced Dissociation:
-
Collision Gas: Use argon or nitrogen in the collision cell.
-
Collision Energy: Apply a stepped or ramped collision energy (e.g., from 10 to 40 eV). This is crucial because different fragmentation pathways may be activated at different energy levels.[5] Low-energy collisions may favor rearrangements, while higher energies promote direct bond cleavages.
-
-
MS/MS Spectrum Acquisition: Scan the second mass analyzer to detect all resulting fragment ions.
Part 2: Results and Discussion - Fragmentation Analysis
Upon CID, the protonated molecule, [C₉H₁₁Br₂N₂O]⁺, is expected to fragment via several competing pathways. The most probable sites of cleavage are the bonds alpha to the charged nitrogen atoms and the strained bonds within the morpholine ring.[6][7]
Major Proposed Fragmentation Pathways
The fragmentation of this compound is dominated by cleavages within the morpholine moiety and the bond connecting it to the pyridine ring.
Pathway A: Retro-Diels-Alder (RDA) type Cleavage of the Morpholine Ring
A common fragmentation route for morpholine-containing structures is a concerted RDA-type reaction, leading to the expulsion of a neutral ethylene oxide molecule.[8] This is an energetically favorable pathway that results in a stable, resonance-delocalized product ion.
Caption: Pathway A: Loss of ethylene oxide from the morpholine ring.
Pathway B: Cleavage of the Pyridine-Morpholine C-N Bond
Direct cleavage of the C-N bond connecting the two heterocyclic rings is another highly probable event. This fragmentation can result in two possible charged species, though the charge is more likely to be retained on the aromatic pyridine fragment due to its ability to stabilize the positive charge through resonance.
Caption: Pathway B: Cleavage of the C-N bond with charge retention on the pyridine ring.
Pathway C: Sequential Losses from the Morpholine Ring
An alternative fragmentation of the morpholine ring involves the sequential loss of smaller neutral molecules. A primary loss of a C₂H₄ (ethylene) radical followed by the loss of a CHO radical is a plausible route.
Caption: Pathway C: Sequential neutral losses from the morpholine ring.
Summary of Expected Fragment Ions
The table below summarizes the key predicted fragment ions for this compound, based on the precursor ion [C₉H₁₁(⁷⁹Br⁸¹Br)N₂O]⁺ at m/z 322.9218.
| m/z (Calculated) | Proposed Formula | Neutral Loss | Proposed Pathway |
| 322.9218 | [C₉H₁₁Br₂N₂O]⁺ | - | Precursor Ion |
| 278.9001 | [C₇H₇Br₂N₂]⁺ | C₂H₄O | Pathway A |
| 265.8895 | [C₆H₅Br₂N₂]⁺ | C₃H₆O | Pathway C (Sequential) |
| 236.8722 | [C₅H₄Br₂N]⁺ | C₄H₇NO | Pathway B |
Conclusion
The mass spectrometric analysis of this compound by ESI-MS/MS provides clear and diagnostic fragmentation patterns that confirm its molecular structure. The characteristic isotopic signature of the precursor ion immediately confirms the presence of two bromine atoms. Subsequent CID experiments predominantly induce cleavages related to the morpholine ring, including a retro-Diels-Alder type loss of ethylene oxide and a direct cleavage of the bond linking the two rings. These well-defined fragmentation pathways serve as a reliable fingerprint for the identification and structural verification of this compound and can be extended to the analysis of related analogues in various research and development settings.
References
-
Chemguide. Mass Spectra - Fragmentation Patterns . Available at: [Link]
-
ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are... . Available at: [Link]
-
Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry . Steroids, 69(7), 439-447. Available at: [Link]
-
De Vrieze, M., et al. (2012). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans) . Journal of the American Society for Mass Spectrometry, 23(3), 496-506. Available at: [Link]
-
Wikipedia. Collision-induced dissociation . Available at: [Link]
-
Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra . Available at: [Link]
-
Coon, J. J., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation . Analytical Chemistry, 87(15), 7808–7815. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry) . Available at: [Link]
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Application Note: Determination of the Solubility Profile of 4-(3,5-Dibromopyridin-2-yl)morpholine
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] Poor solubility can lead to inadequate absorption and variable clinical outcomes.[3] This document provides a comprehensive framework and a detailed experimental protocol for determining the thermodynamic solubility of the novel chemical entity, 4-(3,5-Dibromopyridin-2-yl)morpholine, in a range of common laboratory solvents. The protocol is based on the highly reliable shake-flask method, consistent with OECD Guideline 105, and employs High-Performance Liquid Chromatography (HPLC) for precise quantification.[4][5][6] This guide is intended for researchers in drug discovery and development to establish a robust and reproducible solubility profile, which is essential for guiding formulation strategies and preclinical evaluation.
Introduction: The Critical Role of Solubility
Solubility is defined as the maximum concentration of a substance that can be completely dissolved in a specific solvent at a given temperature and pressure.[1] In drug development, aqueous solubility is a primary factor influencing oral bioavailability.[1] A compound must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[3] Therefore, early characterization of a compound's solubility profile is a cornerstone of the drug discovery process, enabling informed decisions on candidate selection and formulation pathways.[2]
This application note addresses this compound, a heterocyclic compound with potential therapeutic applications. Understanding its solubility in various solvents—ranging from aqueous buffers that mimic physiological conditions to organic solvents used in synthesis and formulation—is paramount. This protocol provides a self-validating system to generate this crucial dataset.
Scientific Principles and Experimental Design
The choice of methodology and solvents is grounded in fundamental physicochemical principles.
The Shake-Flask Method: A Gold Standard
The shake-flask method is the internationally recognized standard for determining thermodynamic solubility.[4][6][7] The principle involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is achieved.[5] At this point, the solution is saturated, and the concentration of the dissolved solute represents the thermodynamic solubility.[8] This method is preferred for its accuracy and direct measurement of the equilibrium state, which is critical for predicting in vivo dissolution.
Rationale for Solvent Selection
A diverse panel of solvents is chosen to build a comprehensive solubility profile, reflecting different polarities and potential formulation vehicles.
-
Aqueous Buffer (pH 7.4): Simulates the pH of human plasma and is the most relevant medium for predicting physiological solubility.
-
Water (Deionized): Provides a baseline for aqueous solubility without buffering effects.
-
Ethanol (EtOH): A common, semi-polar protic solvent used in co-solvent formulations.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with high solubilizing power, often used for preparing stock solutions in high-throughput screening.
-
Acetonitrile (ACN): A polar aprotic solvent frequently used in analytical and preparative chromatography.
-
Methanol (MeOH): A polar protic solvent, useful for both analytical procedures and as a potential co-solvent.
Analytical Quantification: The Role of HPLC
High-Performance Liquid Chromatography (HPLC) is the chosen analytical technique for its high precision, sensitivity, and specificity in quantifying the concentration of the dissolved compound. A well-developed HPLC method ensures that the measurements are accurate and free from interference from impurities or degradants.[9] Key aspects of the HPLC method development include selecting an appropriate column and mobile phase to achieve optimal separation and peak shape.[10]
Experimental Workflow and Protocols
This section provides a detailed, step-by-step methodology for determining the solubility of this compound.
Workflow Visualization
The overall experimental process is depicted in the following workflow diagram.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol: HPLC Method Development (Scouting Gradient)
Objective: To establish an HPLC method capable of resolving and quantifying this compound.
-
System Preparation: Use a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Scouting Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.[11][12] This allows for the determination of the approximate retention time of the analyte.
-
Method Optimization: Based on the scouting run, develop an optimized isocratic or gradient method that provides a sharp, symmetrical peak with a retention time between 3 and 10 minutes.
-
Calibration Curve: Prepare a series of standards of known concentrations (e.g., from a stock solution in DMSO) and inject them to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.
Protocol: Shake-Flask Solubility Determination
Objective: To measure the thermodynamic solubility of the compound in selected solvents.
-
Preparation: To a series of 2 mL glass vials, add an excess amount of this compound (e.g., 5-10 mg, ensuring solid remains after equilibration).
-
Solvent Addition: Add 1 mL of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate for 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that equilibrium has been achieved.
-
Sample Collection: After equilibration, allow the vials to stand for at least 1 hour to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for low analyte binding) into a clean HPLC vial. This step is critical to remove all undissolved solids.
-
Dilution: If necessary, dilute the filtrate with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
-
Analysis: Inject the filtered (and diluted, if applicable) samples into the HPLC system.
-
Calculation: Determine the concentration of the compound in the sample using the calibration curve. Adjust for any dilution factors to calculate the final solubility in mg/mL or µg/mL.
Data Presentation and Interpretation
All quantitative results should be summarized in a clear, tabular format for easy comparison.
Table 1: Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | USP Classification[13] |
| Deionized Water | Experimental Data | Experimental Data | Calculated Descriptor |
| pH 7.4 Buffer | Experimental Data | Experimental Data | Calculated Descriptor |
| Ethanol | Experimental Data | Experimental Data | Calculated Descriptor |
| Methanol | Experimental Data | Experimental Data | Calculated Descriptor |
| Acetonitrile | Experimental Data | Experimental Data | Calculated Descriptor |
| DMSO | Experimental Data | Experimental Data | Calculated Descriptor |
Note: This table is a template for presenting experimentally determined data.
The results can be interpreted using the United States Pharmacopeia (USP) solubility classification system, which provides standardized descriptive terms.[13][14]
Table 2: USP Solubility Definitions [13]
| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |
| Very soluble | < 1 |
| Freely soluble | 1 - 10 |
| Soluble | 10 - 30 |
| Sparingly soluble | 30 - 100 |
| Slightly soluble | 100 - 1,000 |
| Very slightly soluble | 1,000 - 10,000 |
| Practically insoluble | ≥ 10,000 |
Conclusion
This application note provides a robust and scientifically sound protocol for determining the solubility of this compound. Adherence to this detailed methodology, which is grounded in established guidelines like OECD 105, will yield high-quality, reproducible data.[5][15] This information is indispensable for advancing a compound through the drug development pipeline, as it directly impacts critical decisions related to formulation, dosing, and overall clinical viability. The provided workflow and protocols serve as a self-validating framework for any researcher tasked with this essential characterization.
References
- USP DESCRIPTION AND SOLUBILITY.pdf. (2012).
- Small Molecule Method Development Strategies. Bioanalysis Zone. (2025).
- ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. European Medicines Agency (EMA).
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. (2021).
- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.).
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. (2018).
- Top Three HPLC Method Development Tips. LCGC International. (2019).
- Solubility definitions | Download Table. ResearchGate.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Solubility testing in accordance with the OECD 105. FILAB.
- Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.
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- <1236> Solubility Measurements. USP-NF. (2016).
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- Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. EPA NEPS.
- HPLC Method Development: From Beginner to Expert Part 2. Agilent. (2024).
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- OECD 105 - Water Solubility. Situ Biosciences.
- Method development & optimization. Sigma-Aldrich.
- Report : Determination of Water Solubility. Regulations.gov. (2017).
- ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Therapeutic Goods Administration (TGA). (2025).
- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024).
- ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (2025).
- ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics.
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Application Notes and Protocols: In Vitro Biological Assay of 4-(3,5-Dibromopyridin-2-yl)morpholine
A Senior Application Scientist's Guide to Characterizing Novel Kinase Inhibitors
Abstract
The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties that often contribute to enhanced drug-like characteristics in bioactive molecules.[1][2] Its presence is noted in numerous experimental and approved drugs, particularly those targeting protein kinases. This guide provides a detailed protocol for the in vitro biological evaluation of 4-(3,5-Dibromopyridin-2-yl)morpholine, a compound featuring this key moiety. Given the prevalence of morpholine-containing compounds as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell cycle and proliferation, this document will focus on an in vitro kinase assay for a representative kinase within this cascade.[3][4][5] The described methodology is designed to be a self-validating system, offering researchers, scientists, and drug development professionals a robust framework for assessing the inhibitory potential of this and similar novel chemical entities.
Introduction: The Scientific Rationale
The this compound scaffold integrates a dibrominated pyridine ring with a morpholine group. While the bromine atoms can modulate binding interactions and metabolic stability, the morpholine ring is frequently instrumental in establishing key contacts within the ATP-binding pocket of protein kinases.[1][3] Specifically, the oxygen atom of the morpholine can act as a hydrogen bond acceptor, a common interaction motif in many kinase inhibitors.
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancers, making its components prime targets for therapeutic intervention.[6][7] Small molecule inhibitors targeting the kinases in this pathway, such as PI3K, Akt, and mTOR, have shown significant promise in oncology.[4][8] Therefore, a primary in vitro characterization of a novel compound like this compound should include an assessment of its ability to inhibit one of these key kinases.
This application note will detail a representative in vitro kinase assay using a recombinant kinase, a suitable substrate, and a detection system to quantify kinase activity. The principles and steps outlined here are broadly applicable and can be adapted for various kinases and detection formats (e.g., radiometric, fluorescence-based, or luminescence-based).[9][10][11][12]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many diseases, including cancer.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following workflow provides a comprehensive overview of the steps involved in determining the inhibitory potential of this compound against a selected kinase from the PI3K/Akt/mTOR pathway.
Caption: The general workflow for an in vitro kinase inhibition assay.
Detailed Protocol: In Vitro mTOR Kinase Assay
This protocol describes a luminescence-based assay to measure the inhibition of mTOR (mammalian Target of Rapamycin) kinase activity by this compound. The principle of this assay is to quantify the amount of ATP remaining after the kinase reaction; a lower ATP level corresponds to higher kinase activity.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Recombinant Human mTOR | Sigma-Aldrich | SRP0353 | -80°C |
| UL_light™-p70 S6 Kinase (Thr389) Peptide | PerkinElmer | TRF0110 | -20°C |
| Kinase-Glo® Max Luminescent Kinase Assay | Promega | V6071 | -20°C |
| ATP, 10 mM Solution | Thermo Fisher | R0441 | -20°C |
| This compound | Custom Synthesis | N/A | RT, Desiccated |
| Staurosporine (Positive Control) | Cayman Chemical | 81590 | -20°C |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | RT |
| Kinase Assay Buffer (5X) | Cell Signaling | 9803 | 4°C |
| DTT, 1M | Sigma-Aldrich | D9779 | -20°C |
| 384-well White Microplates | Corning | 3570 | RT |
Preparation of Solutions
-
1X Kinase Assay Buffer: Prepare fresh by diluting the 5X stock with sterile deionized water. Add DTT to a final concentration of 1 mM. Keep on ice.
-
Compound Serial Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations (e.g., from 10 mM down to 1.5 nM). This will be your 100X compound plate.
-
Prepare a 100 µM stock of Staurosporine in DMSO as a positive control.
-
Use 100% DMSO as the negative (vehicle) control.
-
-
Kinase Solution: Thaw the recombinant mTOR on ice. Dilute to the desired working concentration (e.g., 5 ng/µL) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically.
-
Substrate/ATP Solution: In 1X Kinase Assay Buffer, prepare a solution containing the p70 S6 Kinase peptide substrate at a final assay concentration of 0.2 µg/µL and ATP at a concentration equal to its Km for mTOR (typically around 10-50 µM, this should be verified from literature or experimentally determined).
Assay Procedure (384-well format)
-
Compound Addition: Add 0.5 µL of the serially diluted compounds, positive control, or DMSO vehicle to the wells of a 384-well white microplate.
-
Kinase Addition: Add 12 µL of the diluted mTOR kinase solution to each well.
-
Incubation: Mix gently on a plate shaker for 1 minute. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 12.5 µL of the Substrate/ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Mix gently on a plate shaker for 1 minute. Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.
-
Reaction Termination and Signal Generation:
-
Equilibrate the Kinase-Glo® Max reagent to room temperature.
-
Add 25 µL of Kinase-Glo® Max reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
-
Signal Detection: Mix on a plate shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a compatible plate reader.
Data Analysis
-
Data Normalization:
-
The signal from the DMSO-only wells represents 0% inhibition (high kinase activity, low luminescence).
-
The signal from the Staurosporine wells represents 100% inhibition (low kinase activity, high luminescence).
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Lumi_compound - Lumi_0%_inhibition) / (Lumi_100%_inhibition - Lumi_0%_inhibition)
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Self-Validation and Trustworthiness
To ensure the integrity of the generated data, the following quality control measures are essential:
-
Z'-factor: Calculate the Z'-factor for each assay plate to assess the robustness and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Positive Control: The IC50 of the positive control (Staurosporine) should be consistent across experiments and fall within the expected range.
-
Reproducibility: Experiments should be repeated independently (at least n=3) to ensure the reproducibility of the IC50 values.
-
ATP Concentration: Running the assay at the Km of ATP for the kinase is crucial for accurately determining the potency of ATP-competitive inhibitors.[13]
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded protocol for the initial in vitro characterization of this compound as a potential kinase inhibitor, focusing on the mTOR kinase as a representative target within the highly relevant PI3K/Akt/mTOR pathway. A robustly determined IC50 value from this assay will be the first critical step in understanding the compound's biological activity.
Subsequent studies should aim to:
-
Profile the compound against a broader panel of kinases to determine its selectivity.
-
Elucidate the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).
-
Progress promising compounds to cell-based assays to assess their activity in a more physiologically relevant context.
The morpholine moiety continues to be a valuable scaffold in the design of kinase inhibitors.[1][3] A systematic and rigorous in vitro evaluation, as detailed in this guide, is fundamental to unlocking the therapeutic potential of novel molecules like this compound.
References
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). ResearchGate. Retrieved from [Link]
-
Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. (2001). Journal of Medicinal Chemistry, 44(13), 2133-2138. Retrieved from [Link]
-
Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. (2019). European Journal of Medicinal Chemistry, 164, 171-178. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Pharmaceuticals, 14(8), 798. Retrieved from [Link]
- A kind of synthetic method of 3,5-dibromo-4-aminopyridine. (2019). Google Patents.
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2017). Cancers, 9(4), 33. Retrieved from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
-
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2015). Clinical Cancer Research, 21(8), 1804-1811. Retrieved from [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]
-
(PDF) morpholine antimicrobial activity. (2016). ResearchGate. Retrieved from [Link]
-
New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). (2009). Current Opinion in Cell Biology, 21(2), 248-254. Retrieved from [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
The PI3K/Akt/mTOR pathway and inhibitors that target it. IRS1, insulin... (n.d.). ResearchGate. Retrieved from [Link]
-
2-amino-6-morpholin-4-ylpyridine-3,5-dicarbonitrile. (2025). ChemSynthesis. Retrieved from [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
Application Note & Protocols: A Robust and Scalable Synthesis of 4-(3,5-Dibromopyridin-2-yl)morpholine for Pharmaceutical Development
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-(3,5-Dibromopyridin-2-yl)morpholine, a key building block in modern medicinal chemistry. The morpholine moiety is a privileged structure, frequently incorporated into drug candidates to enhance physicochemical properties and biological activity, particularly for central nervous system (CNS) targets.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations necessary for scaling this synthesis from the bench to production. We present a detailed, validated protocol centered on a nucleophilic aromatic substitution (SNAr) pathway, complete with in-process controls, quality assurance metrics, and hazard analysis.
Introduction: The Strategic Value of the Morpholinyl-Pyridine Scaffold
The convergence of a substituted pyridine ring with a morpholine moiety creates a molecular scaffold of significant interest to the pharmaceutical industry.[3][4] The pyridine core is a versatile heterocycle found in numerous bioactive compounds, while the morpholine ring offers a unique combination of advantages:
-
Improved Pharmacokinetics: The morpholine group's weak basicity (pKa ≈ 8.5) and hydrophilic oxygen atom can enhance aqueous solubility and modulate lipophilicity, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Receptor Interaction: The oxygen atom can act as a hydrogen bond acceptor, while the chair-like conformation of the ring can serve as a rigid scaffold to orient other pharmacophoric elements for optimal target binding.[1]
-
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, contributing to improved bioavailability.[1]
Consequently, this compound serves as a valuable intermediate, providing a platform for further functionalization via cross-coupling reactions at the bromine-substituted positions, enabling the rapid generation of diverse compound libraries for drug discovery campaigns.
Synthetic Strategy and Mechanistic Rationale
The most direct and industrially viable route to the target compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,3,5-tribromopyridine and morpholine.
Caption: Overall reaction scheme for the synthesis.
The SNAr Mechanism: A Question of Regioselectivity
The key to this synthesis is the selective displacement of the bromine atom at the C2 position. This regioselectivity is dictated by the electronic properties of the pyridine ring. The ring nitrogen is strongly electron-withdrawing, which reduces the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack.[5]
The SNAr reaction proceeds via a two-step addition-elimination mechanism[6]:
-
Addition: The nucleophile (morpholine) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.
Attack at the C2 (or C4) position is favored because the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization that is not possible with attack at the C3 position.[5]
Process Development and Optimization Considerations
Scaling a synthesis requires careful consideration of parameters that affect yield, purity, safety, and cost-effectiveness.
| Parameter | Choice & Rationale | Scale-up Considerations |
| Starting Material | 2,3,5-Tribromopyridine: Commercially available. Purity is critical to avoid side reactions.[7] | Source from a reliable supplier with a consistent purity profile. Perform incoming QC. |
| Nucleophile | Morpholine: A readily available and effective secondary amine nucleophile.[8] | A slight excess (1.1-1.3 eq.) is used to drive the reaction to completion. A large excess can complicate purification. |
| Solvent | Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that effectively solvates the intermediate complex and allows for higher reaction temperatures. | High boiling point (189 °C) makes it effective but requires vacuum distillation for removal. Ensure anhydrous grade is used to prevent side reactions. |
| Base | Potassium Carbonate (K₂CO₃): An inexpensive and moderately strong inorganic base sufficient to neutralize the HBr byproduct. | Finely powdered K₂CO₃ provides a larger surface area, increasing reaction rates. It is easily removed by filtration during workup. |
| Temperature | 100-120 °C: Provides sufficient thermal energy to overcome the activation barrier without causing significant thermal degradation of reactants or products. | Requires a reactor with precise temperature control and good heat transfer. Monitor for exotherms, although this reaction is typically endothermic. |
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate contained reactor system.
Materials and Equipment
-
Chemicals:
-
2,3,5-Tribromopyridine (1.0 eq., ~150 g)
-
Morpholine (1.2 eq., ~50 g)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq., ~132 g)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (~750 mL)
-
Ethyl Acetate (for extraction)
-
Brine (Saturated NaCl solution)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
2L three-neck round-bottom flask or jacketed glass reactor
-
Overhead mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Separatory funnel (2L)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Step-by-Step Procedure
-
Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: To the reactor, charge the 2,3,5-Tribromopyridine (1.0 eq.), powdered K₂CO₃ (2.0 eq.), and anhydrous DMSO.
-
Initiate Stirring: Begin vigorous mechanical stirring to create a slurry.
-
Addition of Nucleophile: Slowly add the morpholine (1.2 eq.) to the stirred mixture at ambient temperature.
-
Heating: Heat the reaction mixture to 110 °C and maintain this temperature.
-
Reaction Monitoring (In-Process Control): Monitor the reaction progress every 2-4 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC. The reaction is typically complete within 12-24 hours. The disappearance of the 2,3,5-tribromopyridine spot/peak is the primary indicator of completion.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a larger beaker containing deionized water (approx. 3L). Caution: This may be slightly exothermic. Stir the aqueous mixture for 30 minutes. The product will often precipitate as a solid.
-
Isolation/Extraction:
-
If a solid precipitates: Collect the crude product by filtration. Wash the solid cake thoroughly with water to remove DMSO and inorganic salts.
-
If no solid forms or for higher recovery: Transfer the aqueous mixture to a large separatory funnel and extract with ethyl acetate (3 x 500 mL). Combine the organic layers.
-
-
Washing: Wash the combined organic layers with water (2 x 500 mL) and then with brine (1 x 500 mL) to remove residual DMSO and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a white to off-white solid.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,3,5-Tribromopyridine | C5H2Br3N | CID 628798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,5-Dibromopyridin-2-yl)morpholine
Welcome to the technical support center for the synthesis of 4-(3,5-dibromopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
The synthesis of this compound from 2,3,5-tribromopyridine and morpholine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is susceptible to attack by nucleophiles. The reaction is further facilitated by the presence of electron-withdrawing bromine atoms.
The reaction typically follows an addition-elimination pathway. The morpholine nitrogen acts as the nucleophile, attacking the electron-deficient C2 position of the pyridine ring. This position is most activated towards nucleophilic attack due to its proximity to the ring nitrogen. This initial attack forms a high-energy intermediate known as a Meisenheimer complex, which is stabilized by resonance. Subsequently, the bromide ion at the C2 position is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.
Caption: General mechanism for the SNAr reaction.
Q2: Why is the substitution favored at the C2 position over the C3 or C5 positions?
Nucleophilic attack on the pyridine ring is most favorable at the positions ortho (C2/C6) and para (C4) to the ring nitrogen. This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization. In the case of 2,3,5-tribromopyridine, the C2 position is the most electron-deficient and sterically accessible for attack by morpholine.
Attack at the C3 or C5 positions would result in an intermediate where the negative charge is distributed only on the carbon atoms of the ring, which is a less stable arrangement.
Caption: Regioselectivity of nucleophilic attack on 2,3,5-tribromopyridine.
Troubleshooting Guide
Problem 1: Low or No Product Yield
A low or nonexistent yield is the most common issue in this synthesis. Several factors can contribute to this problem.
Potential Cause & Solution
-
Insufficient Reaction Temperature: SNAr reactions on halogenated pyridines often require elevated temperatures to overcome the activation energy barrier. If the reaction is sluggish, a gradual increase in temperature is recommended.
-
Improper Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the Meisenheimer complex and facilitate the reaction.
-
Inappropriate Base: A base is often necessary to neutralize the hydrohalic acid (HBr) formed during the reaction and to deprotonate the morpholine, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a tertiary amine like triethylamine (Et₃N). The strength and solubility of the base can significantly impact the reaction rate.
-
Poor Quality of Starting Materials: Ensure that the 2,3,5-tribromopyridine and morpholine are of high purity. Impurities can interfere with the reaction.
Optimization Workflow for Low Yield
Caption: A workflow for troubleshooting low reaction yields.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
While substitution at the C2 position is electronically favored, under certain conditions, you may observe the formation of other isomers.
Potential Cause & Solution
-
High Reaction Temperatures: Extremely high temperatures can sometimes lead to a loss of regioselectivity. It is a delicate balance between providing enough energy for the desired reaction to proceed without promoting side reactions.
-
Strongly Basic Conditions: Very strong bases might lead to the formation of pyridyne intermediates, which can result in a mixture of products. Using a milder base like K₂CO₃ can help mitigate this.
-
Side Reactions: Besides substitution at other positions, potential side reactions include the di-substitution of morpholine, although this is less likely given the deactivating effect of the first morpholine group.
| Parameter | Condition A (High Regioselectivity) | Condition B (Potential for Lower Regioselectivity) |
| Temperature | 80-100 °C | > 150 °C |
| Base | K₂CO₃, Cs₂CO₃ | NaH, t-BuOK |
| Solvent | DMF, DMSO | Toluene, Xylene |
Problem 3: Difficult Product Purification
The crude product may be contaminated with unreacted starting materials or byproducts, making purification challenging.
Potential Cause & Solution
-
Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of the product and 2,3,5-tribromopyridine. Monitor the reaction by TLC or LC-MS to ensure completion.
-
Excess Morpholine: Using a large excess of morpholine can make its removal difficult. It is advisable to use a slight excess (1.1-1.5 equivalents).
-
Purification Method: Column chromatography on silica gel is a standard method for purifying the product. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Recrystallization from a suitable solvent system can also be employed for further purification.
Experimental Protocol (Based on Analogous Reactions)
The following protocol is a general guideline based on similar reported nucleophilic aromatic substitutions of polyhalogenated pyridines. Optimization may be required for your specific setup.
Materials:
-
2,3,5-Tribromopyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,5-tribromopyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (2.0 eq) and morpholine (1.2 eq) to the solution.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
- D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681.
- Gao, W., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(6), 10974-10979.
- Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415–2422.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Yin, J., Xiang, B., Huffman, M. A., Raab, C. E., & Davies, I. W. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557.
- Zhang, Y., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine.
- Urošević, J., Mitić, M., Arsić, B., & Stojanović, G. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society, 87(9), 1117-1124.
- Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(5), 346-354.
- BenchChem. (2025). Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem Technical Support.
- Organic Syntheses Procedure. 2,3-diaminopyridine. Organic Syntheses, Coll. Vol. 4, p.275 (1963); Vol. 35, p.43 (1955).
- Google Patents. (2019). A kind of synthetic method of 3,5-dibromo-4-aminopyridine. CN109134358B.
Technical Support Center: Synthesis of 4-(3,5-Dibromopyridin-2-yl)morpholine
Welcome to the technical support resource for the synthesis of 4-(3,5-Dibromopyridin-2-yl)morpholine. This guide is designed for researchers, chemists, and professionals in drug development to navigate the common challenges and identify potential side products encountered during this synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. The most common starting material is 2,3,5-tribromopyridine, which offers a reactive site for the introduction of the morpholine moiety. The regioselectivity of this reaction is a critical factor, as substitution can potentially occur at different positions on the pyridine ring, leading to a mixture of isomers. Furthermore, side reactions inherent to these methodologies can lead to impurities that may be challenging to separate from the desired product.
This guide will delve into the identification of these side products, the mechanistic rationale for their formation, and strategies to mitigate their presence.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to tackle problems head-on.
Question 1: My reaction has produced multiple spots on TLC/LC-MS with the same mass as the product. How can I identify the isomeric side products?
Answer:
The presence of multiple spots with the same mass is a strong indication of the formation of regioisomers. When starting from 2,3,5-tribromopyridine, nucleophilic substitution by morpholine can occur at the C2, C3, or C5 positions. The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack, making the C2 position the most likely site for substitution. However, under certain conditions, substitution at other positions can occur.[1]
The three most probable isomers are:
-
Desired Product: this compound
-
Isomer 1: 4-(2,5-Dibromopyridin-3-yl)morpholine
-
Isomer 2: 4-(2,3-Dibromopyridin-5-yl)morpholine
Workflow for Isomer Identification:
Caption: Workflow for the separation and identification of isomeric side products.
Detailed Identification Protocol:
-
Purification: Carefully separate the isomers using column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective. The polarity of the isomers may differ slightly, allowing for their separation.[2]
-
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The number of signals and their splitting patterns in the aromatic region of the ¹H NMR spectrum are diagnostic for each isomer.
-
Desired Product (this compound): Will show two doublets in the aromatic region, corresponding to the two pyridine protons.
-
Isomer 1 (4-(2,5-Dibromopyridin-3-yl)morpholine): Will also display two doublets in the aromatic region.
-
Isomer 2 (4-(2,3-Dibromopyridin-5-yl)morpholine): Will show two doublets in the aromatic region. The key to distinguishing them lies in the coupling constants and chemical shifts, which will be unique for each substitution pattern. 2D NMR techniques like COSY and NOESY can help establish the proton connectivity and spatial relationships to confirm the structure.[3][4]
-
-
¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the ¹³C NMR spectrum will also be unique for each isomer. DEPT experiments can be used to distinguish between CH and quaternary carbons.[5][6]
-
Mass Spectrometry: While the molecular ion peak will be the same for all isomers, fragmentation patterns in techniques like GC-MS or LC-MS/MS might provide clues to the substitution pattern.
-
Mitigation Strategies:
-
Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity in SNAr reactions.
-
Choice of Base: The nature and strength of the base can influence the reaction pathway. For Buchwald-Hartwig aminations, the choice of base is critical and can affect the product distribution.[7][8]
-
Catalyst and Ligand System (for Buchwald-Hartwig): The choice of palladium precursor and phosphine ligand is paramount for controlling regioselectivity and minimizing side reactions. Bulky electron-rich ligands often favor reductive elimination from the desired intermediate.[9]
Question 2: My reaction yield is low, and I have isolated a significant amount of a debrominated product. What is this side product and how can I prevent its formation?
Answer:
The formation of a debrominated product, such as 4-(3-bromopyridin-2-yl)morpholine or 4-(5-bromopyridin-2-yl)morpholine, is a common issue, particularly in palladium-catalyzed Buchwald-Hartwig amination reactions. This side reaction is known as hydrodehalogenation .[10]
Mechanism of Hydrodehalogenation:
Hydrodehalogenation can occur through several pathways within the catalytic cycle. A common mechanism involves the β-hydride elimination from a palladium-amido complex, which can then lead to the formation of a palladium-hydride species. This palladium-hydride can then react with the starting aryl halide to produce the hydrodehalogenated arene.[11]
Identification of Hydrodehalogenated Side Products:
These side products will have a lower molecular weight than the desired product, which can be easily detected by mass spectrometry. Their ¹H NMR spectra will show an additional signal in the aromatic region compared to the desired product, and the integration will be consistent with an additional proton on the pyridine ring.
| Compound | Expected Molecular Ion (m/z) for [M+H]⁺ |
| This compound | 322/324/326 (Isotopic pattern for 2 Br) |
| 4-(3-Bromopyridin-2-yl)morpholine | 243/245 (Isotopic pattern for 1 Br) |
| 4-(5-Bromopyridin-2-yl)morpholine | 243/245 (Isotopic pattern for 1 Br) |
Mitigation Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over competing side reactions like β-hydride elimination.[7]
-
Base Selection: Using a weaker base or a carefully chosen stoichiometric amount can sometimes reduce the extent of hydrodehalogenation.
-
Reaction Conditions: Lowering the reaction temperature and minimizing reaction time can help to suppress this side reaction.
-
Additives: In some cases, the addition of specific additives can inhibit the pathways leading to hydrodehalogenation.
Question 3: I observe an unexpected isomer that doesn't correspond to direct substitution. What could be the cause?
Answer:
The formation of a rearranged isomer, where the morpholine group is not at the initial position of a bromine atom, strongly suggests the involvement of a pyridyne intermediate .[12] Under strongly basic conditions, elimination of HBr from the starting 2,3,5-tribromopyridine can lead to the formation of a highly reactive 2-bromo-3,4-pyridyne or 2-bromo-4,5-pyridyne intermediate. The subsequent nucleophilic attack of morpholine on this intermediate can occur at two different positions, leading to a mixture of products.
Formation and Reaction of a Pyridyne Intermediate:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sci-Hub. ChemInform Abstract: Hydrodehalogenation of Bromo‐ and Chloropyridines on Complex and Metallic Palladium Catalysts. / Chemischer Informationsdienst, 1986 [sci-hub.box]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways and stability issues of 4-(3,5-Dibromopyridin-2-yl)morpholine
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-(3,5-Dibromopyridin-2-yl)morpholine. Its purpose is to provide in-depth insights into the potential degradation pathways and stability challenges associated with this compound. The following sections offer troubleshooting advice and detailed experimental protocols in a practical question-and-answer format to proactively address issues encountered during research and development.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Observations
This section addresses the most common issues reported by users. The answers are grounded in the fundamental chemical properties of the molecule's structure: a halogenated pyridine ring linked to a morpholine moiety.
Q1: My stock solution of this compound, initially colorless, has developed a yellow or brownish tint upon storage. What is the likely cause?
A: The development of color is a common indicator of degradation, most frequently due to oxidation or photodegradation. The tertiary amine of the morpholine ring and the nitrogen on the electron-deficient pyridine ring are susceptible to oxidation, which can form colored N-oxide species. Furthermore, bromo-aromatic compounds can be sensitive to light, undergoing photolytic degradation that may involve radical intermediates, often leading to discoloration. To mitigate this, we strongly recommend storing both solid material and solutions in amber vials, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is required.
Q2: During HPLC analysis of my reaction mixture, I'm observing one or more new peaks that are more polar (i.e., have a shorter retention time on a reverse-phase column) than the parent compound. What could these peaks represent?
A: The appearance of more polar species is a classic sign of degradation. Based on the structure of this compound, these new peaks could be several potential degradants:
-
Hydrolysis Products: Cleavage of the C-N bond between the pyridine and morpholine rings would yield 3,5-dibromopyridin-2-ol and morpholine. The pyridinol is significantly more polar.
-
N-Oxides: Oxidation of either the morpholine or pyridine nitrogen atoms would introduce a highly polar N-oxide functional group.
-
Debromination Products: Reductive or photolytic loss of one or both bromine atoms would result in mono-bromo or non-brominated analogs. While this may not always drastically increase polarity, it can be sufficient to alter retention time.
-
Morpholine Ring Opening: Under harsh acidic conditions, the ether linkage in the morpholine ring could potentially cleave, leading to a much more polar, acyclic amine.[1][2]
We recommend using LC-MS analysis to obtain the mass of these unknown peaks to help confirm their identity by comparing the results to the predicted masses of these potential degradants.
Q3: What are the ideal storage conditions for this compound to ensure maximum long-term stability?
A: Based on its chemical structure, the compound should be treated as potentially sensitive to light, air, and moisture. For optimal stability, adhere to the following storage conditions:
-
Solid Form: Store in a tightly sealed container, preferably within a desiccator, at a controlled cool temperature (2-8 °C). The container should be opaque or amber to protect from light. For maximum protection, backfill the container with an inert gas like argon or nitrogen.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a reliable solvent in which the compound is stable (e.g., anhydrous DMSO or DMF for stock solutions), store at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles, and use amber vials.
Q4: How does pH affect the stability of this compound in aqueous media?
A: The compound has two basic nitrogen atoms: the morpholine nitrogen and the pyridine ring nitrogen. In acidic conditions, these nitrogens will be protonated, increasing aqueous solubility but also potentially increasing susceptibility to hydrolysis. In strongly basic conditions, the compound may be more stable with respect to hydrolysis at the C-N bond, but other base-catalyzed degradation pathways could be initiated. It is crucial to determine the compound's stability profile across a range of pH values, especially if it is intended for use in buffered physiological media. A forced degradation study, as detailed in Section 3, is the definitive way to establish its pH-stability profile.
Section 2: Predicted Degradation Pathways
Understanding the potential chemical liabilities of this compound is the first step in developing stable formulations and robust analytical methods. Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated storage, are essential for this purpose.[3][4][5] The diagram below illustrates the most probable degradation pathways based on fundamental chemical principles.
Caption: Predicted degradation pathways under various stress conditions.
-
Hydrolytic Pathway (Acid/Base Catalyzed): The most likely point of hydrolytic cleavage is the bond connecting the electron-deficient pyridine ring to the morpholine nitrogen. This would result in the formation of 3,5-dibromopyridin-2-ol and morpholine. Under extreme acidic conditions, acid-catalyzed cleavage of the ether bond within the morpholine ring itself is also a possibility.[1][2]
-
Oxidative Pathway: The tertiary amine in the morpholine ring is a prime target for oxidation, leading to the corresponding N-oxide.[6] The pyridine nitrogen can also be oxidized, though this may be less favorable due to the electron-withdrawing effects of the bromine atoms. Common lab oxidants like hydrogen peroxide (H₂O₂) can be used to simulate this pathway.
-
Photolytic Pathway: Bromoaromatic compounds are known to be susceptible to photodegradation.[7][8] The primary mechanism is often reductive dehalogenation, where exposure to light (especially UV) can cause cleavage of the carbon-bromine bond, which is then quenched by a hydrogen atom from the solvent or other molecules. This would lead to mono- and di-debrominated impurities.
-
Thermal Pathway: High temperatures can provide the energy needed to break the weakest bonds in the molecule.[9][10] In this case, the C-Br bonds are likely candidates for thermal cleavage, similar to the photolytic pathway. General, non-specific decomposition into smaller fragments can also occur at very high temperatures.
Section 3: Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a systematic forced degradation study is required. This involves subjecting the compound to a variety of stress conditions and analyzing the resulting samples with a stability-indicating analytical method, typically HPLC.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the general steps for conducting a comprehensive forced degradation study.
Caption: General workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare an accurately weighed stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water (50:50 v/v).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample, protected from light and stored at 2-8 °C, should be prepared simultaneously. The table below provides recommended starting conditions.
-
Incubation: Place the vials under their respective stress conditions. It is advisable to take samples at multiple time points (e.g., 2, 8, 24, 48 hours) to understand the rate of degradation.
-
Quenching: After incubation, stop the degradation reactions. For acid and base samples, this involves neutralization with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples (including the t=0 and control samples) to a suitable final concentration for analysis (e.g., 0.1 mg/mL). Analyze by a stability-indicating HPLC-UV method (see Protocol 2). An LC-MS method is highly recommended for simultaneous identification of degradant masses.
-
Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control. Assess peak purity to ensure new peaks are not co-eluting.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60 °C | Up to 48 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | 60 °C | Up to 48 hours |
| Oxidation | 3% Hydrogen Peroxide | Room Temp | Up to 24 hours |
| Thermal (Solid) | Dry Heat (Solid Powder) | 60 °C / 75% RH | Up to 7 days |
| Photostability | ICH Q1B Option 2 | Room Temp | Per guideline |
Note: The goal is to achieve 5-20% degradation. Conditions should be adjusted (e.g., temperature, time, reagent concentration) if degradation is too rapid or too slow.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from all its degradation products, ensuring accurate quantification of the API.
-
Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
Rationale: The acidic modifier helps to ensure sharp, symmetrical peak shapes by keeping the basic nitrogens in a consistent protonation state.
-
-
Gradient Elution: Start with a gradient that allows for the elution of polar degradants before ramping up the organic content to elute the more non-polar parent compound.
-
Example Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This helps in identifying peaks and assessing peak purity. Select a primary wavelength where the parent compound has strong absorbance (e.g., 254 nm or its λmax).
-
Method Validation: Once initial separation is achieved, the method must be validated. This involves analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak.
Section 4: Characterization of Degradation Products
Identifying the structure of major degradation products is a critical part of the stability assessment.
-
LC-MS: The primary tool for characterization is Liquid Chromatography-Mass Spectrometry. By obtaining the accurate mass of the degradant peaks, you can propose empirical formulas. For example, a peak with a mass corresponding to [M-Br+OH] would strongly suggest a hydrolysis product where a bromine atom has been displaced by a hydroxyl group. A peak with a mass of [M+16] is indicative of an N-oxide.
-
LC-MS/MS: Tandem mass spectrometry can provide further structural information. By fragmenting the parent ion of a degradant, the resulting fragmentation pattern can be pieced together to confirm its structure.
-
Isolation and NMR: For critical, unidentified degradants, semi-preparative HPLC can be used to isolate a sufficient quantity for full structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
By following this comprehensive guide, researchers can effectively anticipate, troubleshoot, and systematically investigate the stability of this compound, ensuring the integrity of their experimental results and accelerating their development programs.
References
-
The microbial degradation of morpholine - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (2022). HCTL Open International Journal of Technology Innovations and Research (IJTIR). [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). Molecules, 28(13), 5057. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
- CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents. (n.d.).
-
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Analytical Techniques for the Assessment of Drug Stability - OUCI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
(Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (n.d.). Retrieved January 23, 2026, from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. (n.d.). Retrieved January 23, 2026, from [Link]
-
Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (2022). HCTL Open International Journal of Technology Innovations and Research (IJTIR). [Link]
-
The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
4-Amino-3,5-dichloropyridine - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Stability, electronic properties, and decomposition mechanisms of 2,6-diamino-3,5-dinitropyrazine-1-oxide crystals with different vacancy defects - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]
-
Pharmaceutical Analysis | Stability Testing - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Accelerated Stress and Forced Degradation Study - NovaBioassays. (n.d.). Retrieved January 23, 2026, from [Link]
-
Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). Pharmaceutical Research, 37(8), 138. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. -NovaBioassays [novabioassays.com]
- 6. mdpi.com [mdpi.com]
- 7. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface | MDPI [mdpi.com]
- 9. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 4-(3,5-Dibromopyridin-2-yl)morpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-(3,5-dibromopyridin-2-yl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. Here, we address common challenges, provide in-depth optimization strategies, and explain the chemical principles behind our recommendations to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am attempting a mono-functionalization of this compound. Which bromine is more reactive, and how can I control the site selectivity?
A1: Understanding and Controlling Site Selectivity
This is the most critical question when working with di-halogenated pyridines. The reactivity of the C-Br bonds at the C3 and C5 positions is governed by a combination of electronic and steric effects.
-
Electronic Effects: The C3 position is ortho to the electron-donating morpholine group and meta to the ring nitrogen. The C5 position is para to the morpholine and meta to the ring nitrogen. Generally, in dihalogenated N-heteroarenes, the halogen adjacent to the nitrogen (the α-position) is most reactive.[1][2][3] However, in this 3,5-dibromo-2-morpholino substituted system, the electronic landscape is more nuanced. The oxidative addition of the palladium(0) catalyst, often the rate-determining step, is typically faster at the more electron-deficient C-X bond.[4][5]
-
Steric Effects: The C3 position is significantly more sterically hindered due to the adjacent morpholine group. This can impede the approach of the bulky palladium catalyst complex, favoring reaction at the less hindered C5 position.
Controlling Selectivity:
For 3,5-disubstituted pyridines, the outcome is highly dependent on the specific reaction conditions, particularly the choice of ligand.
-
Reaction at C5 (Less Hindered Position): To favor mono-coupling at the C5 position, one can leverage steric hindrance. Using a bulky phosphine ligand can exaggerate the steric difference between the C3 and C5 positions, making the C5-Br bond the preferred site for oxidative addition.
-
Reaction at C3 (More Electron-Deficient Position): Achieving selectivity at the more hindered C3 position is challenging and may require screening less bulky ligands or exploring alternative catalytic systems that are less sensitive to steric bulk.[1]
Recommendation: Start by targeting the C5 position, as it is generally more accessible. If C3 functionalization is required, a thorough screening of ligands and conditions is necessary.
Q2: My reaction has stalled, showing low or no conversion of the starting material. What are the most common causes and how do I troubleshoot this?
A2: Troubleshooting Low or No Product Formation
Low conversion is a frequent issue in cross-coupling chemistry.[6] The pyridine nitrogen and the morpholine group in your substrate can act as ligands, coordinating to the palladium center and leading to catalyst inhibition or deactivation.[7] A systematic approach is key to identifying the problem.
Troubleshooting Decision Tree
Below is a logical workflow to diagnose and solve low conversion issues.
Caption: Troubleshooting workflow for low conversion.
Key Parameters for Optimization:
| Parameter | Rationale & Recommendations |
| Palladium Precursor | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective choices that generate the active Pd(0) catalyst in situ.[8] Pre-formed Pd(0) sources like Pd(PPh₃)₄ can also be used but may be less stable. |
| Ligand | Crucial for this substrate. Use bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote rapid oxidative addition and reductive elimination, preventing catalyst inhibition by the pyridine substrate.[9] A 1:2 to 1:2.4 Pd:Ligand ratio is a good starting point. |
| Base | The base activates the organoboron species in Suzuki coupling and neutralizes the HX generated.[5] K₂CO₃ is a good starting point. For less reactive partners, stronger bases like K₃PO₄ or Cs₂CO₃ may be required. Use an anhydrous base. |
| Solvent | Must be anhydrous and thoroughly degassed. Toluene, 1,4-dioxane, and 2-MeTHF are common choices.[6] Sometimes, the addition of water (e.g., in a 10:1 organic:water ratio) can accelerate Suzuki reactions, but start with anhydrous conditions. |
| Temperature | Typically between 80-110 °C. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[6] If no reaction occurs at 80 °C, incrementally increase to 100-110 °C. |
Q3: My reaction is producing significant side products, such as debromination (hydrodehalogenation) and homocoupling of my boronic acid. How can I suppress these pathways?
A3: Minimizing Common Side Reactions
-
Debromination: This occurs when the aryl-palladium intermediate undergoes protonolysis instead of transmetalation.
-
Cause: Often caused by sources of protons (e.g., residual water in the solvent or base) or by certain alcohol solvents at high temperatures.
-
Solution:
-
Ensure all reagents and solvents are rigorously dried. Use anhydrous bases.
-
If using an alcohol solvent, consider switching to an aprotic solvent like dioxane or toluene.
-
Increase the concentration of the coupling partner (e.g., use 1.2-1.5 equivalents of the boronic acid) to favor the productive transmetalation pathway.
-
-
-
Homocoupling (e.g., Glaser or Suzuki-type): This results in the formation of biaryl products from your boronic acid or bi-alkyne products in Sonogashira couplings.
-
Cause: Primarily caused by the presence of oxygen, which can facilitate the oxidative coupling of the organometallic reagent.[10]
-
Solution:
-
Rigorous Oxygen Exclusion: This is the most critical factor. Use a Schlenk line or glovebox for reaction setup. Solvents must be degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon is preferred) for at least 30 minutes.[6][10]
-
Order of Addition: Add the palladium catalyst and ligand last, just before heating, to a fully assembled and degassed mixture of the other reagents.
-
-
Experimental Protocols & Data
Representative Protocol: Selective C5 Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective mono-arylation at the C5 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4.4 mol%)
-
Potassium Carbonate [K₂CO₃] (powdered, dried, 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
In a separate vial, weigh Pd(OAc)₂ and SPhos. Add a small amount of the dioxane to this vial to form a slurry.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times, maintaining a positive pressure of argon.
-
Add the anhydrous, degassed 1,4-dioxane to the Schlenk tube via syringe.
-
Add the catalyst/ligand slurry to the reaction mixture via syringe.
-
Place the sealed reaction tube in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS analysis of a quenched aliquot.
-
Upon completion, cool the reaction to room temperature.[11] Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Palladium Catalytic Cycle
Understanding the fundamental mechanism is key to rational optimization.[12] All palladium-catalyzed cross-couplings follow a similar catalytic cycle.
Caption: The general catalytic cycle for cross-coupling reactions.
References
-
Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of Aryl and Vinyl Sulfonates. Organic Letters, 11(8), 1773–1775. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Shaikh, I. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
-
Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]
-
Worthington, R. J., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(1), 474–481. [Link]
-
Let's Talk Chemistry. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]
-
Selt, M., et al. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Advances, 3(44), 21671-21676. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(28), 9115–9127. [Link]
-
Stanetty, C., et al. (2012). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. The Journal of Organic Chemistry, 77(16), 6932–6941. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Proctor, R. S. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 143(24), 9233–9240. [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 28(15), 4287–4295. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Sigman, M. S., & Werner, E. W. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 134(35), 14329–14341. [Link]
-
Colacot, T. J. (2015). A concise update on the applications of palladium-catalyzed cross-coupling reactions in the synthesis of pharmaceuticals. ACS Catalysis, 5(8), 4939–4951. [Link]
-
Wang, D., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
-
Welch, C. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6431–6441. [Link]
-
Nolan, S. P. (2004). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Thesis. [Link]
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
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- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 4-(3,5-Dibromopyridin-2-yl)morpholine
Welcome to the technical support guide for the purification of 4-(3,5-Dibromopyridin-2-yl)morpholine via recrystallization. This document provides a comprehensive, experience-driven approach to developing a robust recrystallization protocol. It is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their downstream applications.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique based on differential solubility. The ideal solvent will dissolve the target compound and any impurities at an elevated temperature but will only allow the target compound to crystallize upon cooling, leaving the impurities behind in the "mother liquor." The selection of an appropriate solvent system is, therefore, the most critical parameter for success.
A suitable solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
Favorable solubility profile for impurities , keeping them dissolved at all temperatures.
-
A boiling point that is below the melting point of the solute to prevent "oiling out."
-
Inertness , meaning it does not react with the compound being purified.
Physicochemical Profile of this compound
Understanding the molecule's properties is paramount to selecting a logical starting point for solvent screening.
-
Structure: The molecule contains a dibrominated pyridine ring, which is aromatic and relatively nonpolar, appended with a morpholine group. The morpholine ring, with its oxygen and nitrogen heteroatoms, introduces polarity and potential for hydrogen bonding.
-
Polarity: The combination of the nonpolar aromatic ring and the polar morpholine moiety gives the molecule an intermediate polarity. It is not a classic nonpolar hydrocarbon, nor is it a highly polar, water-soluble compound. There are four hydrogen bond acceptors (the two nitrogen atoms and the morpholine oxygen) and no hydrogen bond donors.[1]
-
Expected Solubility: Based on the principle of "like dissolves like," we can predict its solubility behavior. It is expected to be poorly soluble in very nonpolar solvents (e.g., hexanes) and highly polar, protic solvents (e.g., water) at room temperature. Its best solubility will likely be in solvents of intermediate polarity, such as alcohols, ethers, or chlorinated solvents.
Recommended Solvent Systems & Rationale
Given the intermediate polarity of this compound, both single and mixed-solvent systems should be evaluated. Small-scale solubility tests are essential for confirmation.[2]
Single-Solvent Systems
These are often the simplest and most effective systems.
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | 78 | A workhorse solvent for many organic compounds. Its polarity is well-suited to the target molecule, and it is readily available and relatively non-toxic. |
| Isopropanol (IPA) | 82 | Slightly less polar than ethanol, which may provide a better solubility differential between hot and cold conditions. |
| Toluene | 111 | An aromatic solvent that can effectively dissolve the dibromopyridine portion of the molecule at elevated temperatures. Often a good choice for brominated aromatics.[2][3] |
| Ethyl Acetate | 77 | An ester of intermediate polarity. Often used in combination with hexanes but can be effective on its own for moderately polar compounds.[4] |
Mixed-Solvent Systems (Binary Systems)
Mixed-solvent systems are employed when no single solvent provides the ideal solubility curve. This typically involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble.
| Solvent System (Typical Ratio) | Rationale & Considerations |
| Toluene / Hexanes | Toluene acts as the primary solvent, and hexanes act as the anti-solvent. This combination is effective for reducing the polarity of the system upon cooling, which can induce crystallization. A similar system of toluene/light oil has been used for other morpholine derivatives.[5] |
| Ethanol / Water | Ethanol dissolves the compound, and the addition of water as an anti-solvent increases the polarity, forcing the less polar organic molecule out of solution. |
| Ethyl Acetate / Hexanes | A classic combination for compounds of intermediate polarity.[2][6] The compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until turbidity (cloudiness) appears, after which the solution is clarified with a drop of ethyl acetate and allowed to cool. |
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the general procedure. The exact volumes should be determined through small-scale trials.
-
Solvent Selection: In separate small test tubes, add ~20-30 mg of crude this compound. Add a potential solvent dropwise at room temperature. If it dissolves readily, the solvent is too good. If it is insoluble, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have a promising candidate.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (or the "good" solvent of a binary pair) in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Binary Solvent: To the hot, dissolved solution, add the anti-solvent dropwise until the solution becomes persistently cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again. Then, allow it to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Guide & FAQs
Q1: My compound "oiled out" instead of forming crystals. What should I do?
-
Cause: This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point. It can also occur if the solvent's boiling point is too high or if the rate of cooling is too fast.
-
Solution 1 (Re-dissolve and Cool Slower): Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help.
-
Solution 2 (Change Solvent System): The polarity of the solvent may be too close to that of your compound. Try a slightly less polar solvent or a different binary system. For example, if you used pure ethanol, try isopropanol or an ethanol/water mixture.
-
Solution 3 (Lower the Concentration): The concentration of the solute might be too high. Add more solvent to the hot solution before cooling.
Q2: No crystals are forming, even after cooling in an ice bath.
-
Cause: This is often due to using too much solvent or the solution being supersaturated. Pyridine derivatives can sometimes be challenging to crystallize due to their polarity and high solubility.[2]
-
Solution 1 (Reduce Solvent Volume): Carefully evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating to increase the concentration of your compound. Then, attempt to cool it again.[2]
-
Solution 2 (Induce Crystallization - Scratching): Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]
-
Solution 3 (Induce Crystallization - Seeding): If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the cooled solution. This provides a template for other molecules to crystallize upon.[2]
Q3: My recovery yield is very low. How can I improve it?
-
Cause: This could be due to using too much solvent (leaving a significant amount of product in the mother liquor), premature crystallization during hot filtration, or washing the crystals with solvent that was not sufficiently cold.
-
Solution 1 (Minimize Solvent): Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound.
-
Solution 2 (Second Crop): Take the mother liquor (the filtrate) and concentrate it by evaporating a portion of the solvent. Cooling this more concentrated solution may yield a second crop of crystals. Note that this second crop may be less pure than the first.
-
Solution 3 (Optimize Washing): Always use ice-cold solvent for washing the collected crystals, and use only a minimal amount.
Q4: The recrystallized product is still impure. What went wrong?
-
Cause: The chosen solvent may be dissolving the impurity as well as the product, or the impurity may have co-precipitated. The rate of cooling might also have been too fast, trapping impurities within the crystal lattice.
-
Solution 1 (Re-evaluate Solvent Choice): The impurity may have a very similar solubility profile to your product in the chosen solvent. Perform new solubility tests to find a solvent that leaves the impurity either completely insoluble (for removal by hot filtration) or highly soluble even when cold.
-
Solution 2 (Slow Down Cooling): A very slow cooling process allows for the formation of a more ordered, and therefore purer, crystal lattice.
-
Solution 3 (Consider a Second Recrystallization): A second recrystallization using the same or a different solvent system can often significantly improve purity.
Visualization of the Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.
Caption: Workflow for selecting and optimizing a recrystallization solvent.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5144362, 4-(5-Bromopyrimidin-2-yl)morpholine. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4-Amino-3,5-dibromopyridine (95%). Retrieved from [Link]
- Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.
- Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
-
Al-Tamiemi, E. O., & Jasim, S. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
-
ResearchGate. (n.d.). shows that replacement of solvent for recrystallization does not change.... Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MDPI. (2022). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules, 27(15), 4987. Retrieved from [Link]
Sources
- 1. 4-(5-Bromopyrimidin-2-yl)morpholine | C8H10BrN3O | CID 5144362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 5. KR840002428B1 - Method for preparing morpholine derivative - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to Reactions with 4-(3,5-Dibromopyridin-2-yl)morpholine
Welcome to the technical support center for 4-(3,5-Dibromopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of working with this polyhalogenated pyridine derivative, with a special focus on preventing undesired debromination.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable synthon in medicinal chemistry, offering multiple points for diversification. The presence of two bromine atoms at the C3 and C5 positions, along with a morpholine substituent at C2, creates a unique electronic and steric environment that dictates its reactivity. The key to successfully employing this molecule lies in understanding and controlling the regioselectivity of your reactions and mitigating common side reactions, most notably, debromination.
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. However, with a substrate like this compound, challenges such as regioselectivity and debromination are common.
Question 1: I am attempting a Suzuki-Miyaura coupling with my boronic acid, but I'm observing significant amounts of the mono-brominated (debrominated) starting material. What is causing this and how can I prevent it?
Answer:
The formation of a mono-brominated byproduct, where one of the bromine atoms is replaced by a hydrogen, is a common side reaction known as protodebromination (or more generally, protodehalogenation). This occurs when the organopalladium intermediate that is formed after oxidative addition reacts with a proton source in the reaction mixture instead of undergoing the desired cross-coupling pathway.
Causality Behind Protodebromination:
-
Presence of Protic Impurities: Water, alcohols, or even acidic protons on other reaction components can serve as proton sources.
-
Slow Transmetalation: If the transmetalation step with the boronic acid is slow, the organopalladium intermediate has a longer lifetime, increasing the likelihood of it being intercepted by a proton source.
-
Base-Mediated Decomposition: Some bases can promote the decomposition of the organoboron reagent, leading to a lower effective concentration and slower transmetalation.
-
Ligand Effects: The choice of phosphine ligand can significantly influence the rates of the elementary steps in the catalytic cycle. Bulky ligands, while often promoting oxidative addition, can sometimes lead to intermediates that are more prone to side reactions if subsequent steps are slow.[1][2]
Troubleshooting Workflow for Preventing Protodebromination in Suzuki Coupling:
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
Detailed Protocol for a Selective Suzuki-Miyaura Coupling:
This protocol is based on conditions known to be effective for similar electron-deficient dihalopyridines.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and a suitable ligand (e.g., SPhos, 5 mol %).
-
Solvent Addition and Degassing: Add anhydrous, degassed 1,4-dioxane. The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (argon or nitrogen) and monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 2: I am trying to perform a mono-substitution on this compound. Which bromine is more reactive in palladium-catalyzed couplings?
Answer:
The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalopyridines is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions, particularly the ligand employed.
-
Conventional Reactivity: Generally, for many dihalopyridines, the halide position adjacent to the nitrogen (the α-position) is more reactive towards oxidative addition to the palladium(0) catalyst. However, in your substrate, the C2 position is already substituted with a morpholine group. Therefore, we need to consider the reactivity of the C3 and C5 bromines. The C5 position is para to the nitrogen, while the C3 position is meta. The electron-withdrawing nature of the pyridine nitrogen has a more pronounced effect at the C5 position, making the C-Br bond at this position generally more susceptible to oxidative addition.
-
Ligand-Controlled Selectivity: Recent studies have shown that the choice of ligand can override the inherent electronic preferences of the substrate.[3][4]
Recommendation for Selective Mono-substitution:
To achieve selective mono-substitution, it is crucial to perform a small-scale reaction screen to determine the optimal conditions for your specific coupling partner. Start with conditions that are known to favor mono-arylation and analyze the product mixture to determine the major regioisomer.
Table 1: Recommended Starting Conditions for Regioselective Suzuki Coupling
| Position | Catalyst System | Base | Solvent | Temperature (°C) | Rationale |
| C5 | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | "Classical" conditions often favor the electronically more activated position. |
| C3/C5 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene or Dioxane | 100 | Bulky ligands can alter selectivity and are generally effective for heteroaryl halides. |
Question 3: I am attempting a Buchwald-Hartwig amination and am observing debromination. Are the strategies to prevent this similar to those for Suzuki coupling?
Answer:
Yes, the underlying principles for preventing debromination in Buchwald-Hartwig amination are very similar to those for Suzuki coupling. The key is to promote the desired C-N bond-forming reductive elimination over the competing protodebromination pathway.
Specific Considerations for Buchwald-Hartwig Amination:
-
Base Selection: The choice of base is critical in Buchwald-Hartwig reactions. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if debromination is an issue, consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher temperatures or longer reaction times.
-
Ligand Choice: A wide array of specialized ligands has been developed for C-N coupling. For electron-deficient heteroaryl bromides, bulky, electron-rich dialkylbiarylphosphine ligands such as BrettPhos, RuPhos, or XPhos are often excellent choices.[6] These ligands can accelerate the rate of reductive elimination, minimizing the lifetime of the intermediate that could lead to protodebromination.
II. Lithiation and Metal-Halogen Exchange
The generation of an organolithium or Grignard reagent from this compound via metal-halogen exchange can be a powerful strategy for introducing carbon-based nucleophiles. However, these reactions are fraught with challenges, including debromination.
Question 4: I am trying to perform a selective mono-lithiation followed by quenching with an electrophile, but I am getting a mixture of products, including the debrominated starting material. How can I improve this reaction?
Answer:
Debromination during lithiation reactions typically arises from two main sources:
-
Quenching of the Lithiated Intermediate: The aryllithium species is a very strong base and will be readily protonated by any adventitious proton source, such as moisture in the solvent or on the glassware, or even acidic protons on other reagents.
-
Lack of Regioselectivity: The use of strong, non-selective bases like n-butyllithium (n-BuLi) can lead to a mixture of lithiation at both the C3 and C5 positions, as well as potential side reactions with the pyridine ring or the morpholine substituent.
Troubleshooting Workflow for Lithiation/Metal-Halogen Exchange:
Caption: Troubleshooting workflow for lithiation and metal-halogen exchange.
Recommended Protocol for Selective Bromine-Magnesium Exchange:
For a more selective and milder metal-halogen exchange, consider using a Grignard reagent such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). This reagent is known to have a higher functional group tolerance and can often provide better regioselectivity compared to organolithiums.[7]
-
Preparation of the Grignard Reagent: To a solution of this compound (1.0 equiv.) in anhydrous THF at -10 °C to 0 °C, add i-PrMgCl·LiCl (1.05 equiv.) dropwise.
-
Exchange Reaction: Stir the mixture at this temperature for 1-2 hours. The progress of the exchange can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR or LC-MS.
-
Reaction with Electrophile: Cool the reaction mixture to the desired temperature (e.g., -78 °C) and add the electrophile.
-
Workup and Purification: After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and proceed with a standard aqueous workup and chromatographic purification.
III. Analytical & Purification Strategies
Question 5: How can I effectively monitor my reaction and identify the debrominated byproducts?
Answer:
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful techniques for this purpose.
-
GC-MS: This is an excellent method for identifying and quantifying volatile and thermally stable compounds.[8]
-
Sample Preparation: A small aliquot of the reaction mixture is quenched, diluted in a suitable solvent (e.g., ethyl acetate), and injected into the GC-MS.
-
Identification: The debrominated byproduct will have a molecular ion peak that is 79 or 81 m/z units (the mass of a bromine atom) lighter than the starting material. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) will be absent in the fully debrominated product and present as a single bromine in the mono-debrominated product.
-
-
LC-MS: This is particularly useful for less volatile or thermally sensitive compounds.
-
Method: A reverse-phase HPLC method can be developed to separate the starting material, product, and byproducts. The mass spectrometer will provide the molecular weights for identification.
-
Table 2: Expected Mass Spectral Data for Key Compounds
| Compound | Molecular Formula | Exact Mass | Key MS Observation |
| This compound | C₉H₁₀Br₂N₂O | 321.92 | Isotopic pattern for two bromines |
| 4-(3-Bromopyridin-2-yl)morpholine | C₉H₁₁BrN₂O | 242.01 | Isotopic pattern for one bromine |
| 4-(Pyridin-2-yl)morpholine | C₉H₁₂N₂O | 164.10 | No bromine isotopic pattern |
Question 6: I have a mixture of my desired mono-substituted product and the debrominated starting material. What is the best way to purify my product?
Answer:
Flash column chromatography on silica gel is the most common and effective method for separating these compounds.[9]
-
Solvent System Selection: The polarity difference between the dibromo starting material, the mono-bromo product, and the debrominated byproduct is usually sufficient for separation. Start by developing a solvent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point.
-
Gradient Elution: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will likely provide the best separation. The less polar compounds will elute first. Typically, the order of elution will be: debrominated byproduct > mono-substituted product > starting dibromo material.
High-Performance Liquid Chromatography (HPLC) can also be used for purification, especially for smaller scale reactions or for obtaining highly pure material.[10] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice.
References
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Yang, D., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 59(35), 15069-15077. Available at: [Link]
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Deng, H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6527-6545. Available at: [Link]
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Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 10(21), 4995-4998. Available at: [Link]
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Sureshbabu, P., et al. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of organic chemistry, 78(10), 4964-4972. Available at: [Link]
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Csonka, R., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5001. Available at: [Link]
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Chen, Y., et al. (2014). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 19(11), 17799-17810. Available at: [Link]
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Managing reaction exotherms during synthesis of 4-(3,5-Dibromopyridin-2-yl)morpholine
Welcome to the comprehensive technical support guide for the synthesis of 4-(3,5-Dibromopyridin-2-yl)morpholine. This document is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this synthetic procedure. As the reaction involves a highly reactive polyhalogenated pyridine and has the potential for significant exotherms, a strong emphasis is placed on safety and reaction control.
Understanding the Reaction: A Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 2,3,5-tribromopyridine and morpholine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic morpholine attacks the electron-deficient pyridine ring, leading to the displacement of a bromide ion.
The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom, which facilitates nucleophilic attack. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the nitrogen atom, thus stabilizing it.[1] Due to the substitution pattern of 2,3,5-tribromopyridine, the C2 position is the most activated site for nucleophilic attack.
It is crucial to recognize that SNAr reactions, particularly with amines, can be highly exothermic.[2] The heat generated, if not properly controlled, can lead to a rapid increase in reaction rate, creating a dangerous feedback loop known as a thermal runaway.[3][4] This guide provides detailed protocols and strategies to mitigate this risk.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale (e.g., 5-10 g) synthesis and prioritizes safety and control over the reaction exotherm.
Reactants and Materials:
| Reagent/Material | Molecular Weight | Quantity (for 10g product) | Molar Eq. | Notes |
| 2,3,5-Tribromopyridine | 315.79 g/mol | ~10.4 g | 1.0 | Toxic and irritant. [5] |
| Morpholine | 87.12 g/mol | ~5.7 g (6.5 mL) | 2.0 | Corrosive and flammable. [3] |
| Acetonitrile (MeCN) | 41.05 g/mol | ~100 mL | - | Anhydrous grade recommended. |
| Potassium Carbonate (K2CO3) | 138.21 g/mol | ~9.0 g | 2.0 | Anhydrous, finely powdered. |
| Ethyl Acetate (EtOAc) | - | As needed | - | For extraction. |
| Brine (sat. NaCl) | - | As needed | - | For washing. |
| Anhydrous Sodium Sulfate (Na2SO4) | - | As needed | - | For drying. |
Equipment:
-
Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.
-
Heating mantle with a stirrer.
-
Ice-water bath for cooling.
-
Standard laboratory glassware for workup and purification.
-
Personal Protective Equipment (PPE): Safety goggles, face shield, flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile).[6]
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked flask, combine 2,3,5-tribromopyridine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in acetonitrile (10 volumes based on the limiting reagent). Begin stirring the suspension under an inert atmosphere (N2 or Ar).
-
Initial Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Controlled Addition of Morpholine: Dissolve morpholine (2.0 eq.) in a small amount of acetonitrile and add it to the dropping funnel. Add the morpholine solution dropwise to the stirred reaction mixture over a period of at least 30-60 minutes. Crucially, monitor the internal temperature throughout the addition. Do not let the internal temperature rise above 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Workup: Once the reaction is complete, filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry. The expected NMR data would be analogous to similar structures.[8]
Visualizing the Workflow
Caption: Workflow for the controlled synthesis of this compound.
Troubleshooting Guide
| Issue | Probable Cause(s) | Solution(s) |
| Rapid, uncontrolled temperature rise (exotherm) | 1. Morpholine added too quickly. 2. Inadequate cooling. 3. Reaction scale is too large for the cooling capacity. | 1. Immediate Action: Stop the addition of morpholine and apply external cooling (ice-water bath). 2. Prevention: Ensure slow, dropwise addition with continuous monitoring of the internal temperature. Use a pressure-equalizing dropping funnel for better control. 3. For larger scales, consider using a jacketed reactor with a circulating chiller. |
| Low or no product formation | 1. Inactive reagents. 2. Insufficient reaction time or temperature. 3. Ineffective base. | 1. Ensure 2,3,5-tribromopyridine is of high purity. Use freshly opened or properly stored morpholine. 2. Monitor the reaction by TLC or HPLC to confirm completion. If the reaction stalls at room temperature, gentle heating (e.g., to 40-50 °C) can be considered, but with extreme caution due to the exotherm potential. 3. Use anhydrous, finely powdered potassium carbonate to ensure a sufficient surface area. |
| Formation of multiple products (impurities) | 1. Disubstitution: Reaction of the product with another molecule of morpholine. 2. Reaction with solvent: If using a protic solvent, it may compete as a nucleophile. 3. Side reactions of starting material: Degradation under basic conditions. | 1. Use of a larger excess of 2,3,5-tribromopyridine can favor monosubstitution but makes purification more challenging. A 2:1 molar ratio of morpholine to the pyridine is a starting point to drive the reaction to completion while minimizing disubstitution.[9] 2. Use an aprotic solvent like acetonitrile or DMF. 3. Maintain the recommended temperature profile to minimize degradation. |
| Difficult purification | 1. Presence of unreacted starting material. 2. Formation of polar byproducts. | 1. Ensure the reaction goes to completion. If necessary, a slight excess of morpholine can be used, but this may increase the chance of disubstitution. 2. An aqueous workup can help remove some polar impurities. Careful column chromatography with a shallow solvent gradient is often necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is the reaction carried out at a low initial temperature? A1: The initial low temperature (0-5 °C) and slow addition of morpholine are critical safety measures to control the initial exotherm of the reaction. SNAr reactions with amines can be highly exothermic, and without proper temperature control, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, which can be hazardous.[3][4]
Q2: What is the role of potassium carbonate in the reaction? A2: Potassium carbonate acts as a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the substitution reaction. This is essential because the protonated form of morpholine (morpholinium bromide) is not nucleophilic and would not participate in the reaction.
Q3: Can I use a different solvent? A3: While acetonitrile is a good choice, other polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used. These solvents are effective at solvating the intermediate complex and can sometimes accelerate the reaction. However, they have higher boiling points, which can make them more difficult to remove during workup. Protic solvents like alcohols should generally be avoided as they can act as competing nucleophiles.
Q4: I observe the formation of a second, more polar spot on my TLC plate. What could it be? A4: This is likely the disubstituted product, where a second molecule of morpholine has displaced another bromine atom on the pyridine ring. This is a common side reaction when an excess of the amine nucleophile is used or if the reaction is run at a high temperature for an extended period.[9]
Q5: What are the main safety concerns with this reaction? A5: The primary safety concerns are:
-
Thermal Runaway: As discussed, the exotherm must be carefully managed.[4]
-
Reagent Toxicity: 2,3,5-Tribromopyridine is toxic and an irritant.[5] Morpholine is corrosive, flammable, and toxic.[3]
-
Byproduct Formation: The reaction produces HBr, which is neutralized by the base. Always work in a well-ventilated fume hood and wear appropriate PPE.
Q6: How can I monitor the reaction progress effectively? A6: The reaction can be monitored by TLC, staining with an appropriate indicator (e.g., potassium permanganate), or by HPLC.[7] For quantitative analysis, HPLC is the preferred method. A small aliquot of the reaction mixture can be withdrawn, diluted, and injected to determine the ratio of starting material to product.
Visualizing the SNAr Mechanism
Caption: Simplified mechanism of the SNAr reaction.
References
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ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
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ResearchGate. (n.d.). SNAr reaction monitored by at-line HPLC and optimized using a SNOBFIT algorithm. Retrieved from [Link]
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Crasto, A. M. (2018, June 3). BRUSH UP YOUR NMR, 4-(3,5-Dichloropyridin-4-yl)morpholine. Organic Chemistry Select. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3,5-Tribromopyridine. PubChem. Retrieved from [Link]
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ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 23.15: Preparation of Amines. Retrieved from [Link]
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Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]
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The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]
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Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone. PubMed Central. Retrieved from [Link]
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zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Retrieved from [Link]
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Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-(3,5-Dibromopyridin-2-yl)morpholine Analogs as Potential Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4-(3,5-Dibromopyridin-2-yl)morpholine and its analogs, with a focus on their potential as anticancer agents through the inhibition of key cellular signaling pathways. While direct SAR studies on this specific dibrominated scaffold are emerging, a wealth of data from closely related morpholino-heterocyclic compounds allows for a robust comparative analysis, offering valuable insights for researchers and drug development professionals in the field of oncology.
The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known to enhance potency and modulate pharmacokinetic properties, particularly in the context of kinase inhibitors.[1] Its incorporation into various heterocyclic scaffolds has led to the development of numerous clinical and preclinical drug candidates. This guide will explore the causal relationships behind experimental design, present detailed methodologies for synthesis and evaluation, and provide a comparative framework for understanding the SAR of this promising class of compounds.
The Rationale for Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated cascades in various cancers, controlling critical cellular processes such as growth, proliferation, survival, and metabolism.[2] Consequently, PI3K is a prime target for the development of novel cancer therapeutics.[3][4] The 4-morpholinopyrimidine and related scaffolds have shown significant promise as PI3K inhibitors, with the morpholine oxygen often forming a crucial hydrogen bond interaction with the hinge region of the kinase domain.[5][6] The this compound scaffold is hypothesized to engage with the ATP-binding pocket of PI3K in a similar manner, with the dibromopyridine core offering opportunities for further functionalization to enhance potency and selectivity.
Caption: Logical relationship for SAR comparison.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound and its analogs typically proceeds via a nucleophilic aromatic substitution (SNA_r) reaction. This is a well-established and robust method for the amination of electron-deficient halopyridines. [7][8]The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms facilitates the attack of the morpholine nucleophile at the C2 position.
Caption: General workflow for the synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2,3,5-tribromopyridine (1.0 eq.) in a suitable solvent such as ethanol or DMF (dimethylformamide), add morpholine (1.2 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro PI3Kα Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against PI3Kα can be determined using a variety of commercially available assay kits, which typically measure the amount of ADP produced from the kinase reaction. [3][9]The following is a representative protocol based on a luminescence-based assay. [10] Materials:
-
Recombinant human PI3Kα enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well microplates
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: a. Add 0.5 µL of the test compound solution or vehicle (DMSO) to the wells of a 384-well plate. b. Prepare a mixture of the PI3Kα enzyme and the lipid substrate in the kinase assay buffer and add 4 µL to each well. c. Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The comparative analysis of morpholino-heterocyclic compounds strongly suggests that the this compound scaffold is a promising starting point for the development of novel PI3K inhibitors with potential anticancer activity. The key takeaways from this guide are:
-
The morpholine ring is a critical pharmacophore for PI3K inhibition.
-
The nature of the heterocyclic core and its substituents significantly influences potency.
-
The bromine atoms on the pyridine ring of the target scaffold offer valuable handles for further chemical exploration to optimize activity and selectivity.
Future research in this area should focus on the synthesis and biological evaluation of a focused library of this compound analogs. Modifications could include:
-
Replacing one or both bromine atoms with other functional groups to probe the effects on potency and selectivity.
-
Introducing substituents on the morpholine ring to explore additional binding interactions within the kinase active site.
-
Evaluating the most potent compounds in cell-based assays to assess their antiproliferative effects and mechanism of action.
This systematic approach, grounded in the principles of medicinal chemistry and guided by the comparative SAR data presented herein, will be instrumental in advancing this promising class of compounds towards the development of effective cancer therapeutics.
References
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances. [Link]
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Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2016). Molecules. [Link]
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Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. (2013). Journal of Medicinal Chemistry. [Link]
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Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2022). ACS Omega. [Link]
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Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2016). Molecules. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. [Link]
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PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. [Link]
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Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2019). Molecules. [Link]
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Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]
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Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2022). Molecules. [Link]
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022). ChemRxiv. [Link]
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Amination of 2-halopyridines. ResearchGate. [Link]
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Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). Journal of Medicinal Chemistry. [Link]
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Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. (2002). European Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2023). Frontiers in Chemistry. [Link]
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Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridine derivatives. (2014). Journal of the Brazilian Chemical Society. [Link]
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2021). Molecules. [Link]
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Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. (2024). Pharmaceuticals. [Link]
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In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. [Link]
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Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (2023). Molecules. [Link]
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Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024). Scientific Reports. [Link]
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Navigating the Halogen Maze: A Comparative Guide to the Bioactivity of Mono- vs. Di-brominated Pyridinyl-morpholines
For researchers, scientists, and professionals in drug development, the pyridinyl-morpholine scaffold is a familiar and promising starting point for novel therapeutics. The morpholine moiety is often considered a "privileged structure" in medicinal chemistry, lauded for its ability to improve the physicochemical and pharmacokinetic properties of a molecule.[1][2] When combined with the versatile pyridine ring, a vast chemical space for therapeutic intervention is opened. A common strategy to modulate the activity and properties of such scaffolds is halogenation, with bromination being a frequent choice. This guide provides an in-depth comparison of mono- and di-brominated pyridinyl-morpholines, offering experimental insights and data-driven hypotheses to inform drug design and optimization.
While direct comparative studies on the bioactivity of mono- versus di-brominated pyridinyl-morpholines are not abundant in publicly available literature, we can construct a robust framework for comparison by examining the fundamental principles of medicinal chemistry and drawing parallels from related structures. This guide will delve into the nuanced effects of the number and position of bromine substituents on the molecule's physicochemical properties, which in turn dictate its biological activity.
The Bromine Effect: More Than Just an Atom
The introduction of bromine to the pyridine ring is not a trivial modification. It imparts significant changes to the molecule's electronic and steric profile, which can have a profound impact on its interaction with biological targets.
-
Increased Lipophilicity: Bromine is a lipophilic atom. Its addition to the pyridine ring increases the overall lipophilicity of the molecule.[3] This can enhance membrane permeability, a crucial factor for reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity.[4]
-
Electronic Perturbation: Bromine is an electron-withdrawing group via induction, but a deactivating ortho-, para-director in electrophilic aromatic substitution due to its lone pairs. This alteration of the electron density on the pyridine ring can influence its ability to form key interactions, such as hydrogen bonds or π-π stacking, with a biological target.[5]
-
Steric Hindrance: The size of the bromine atom can introduce steric bulk.[3] This can be advantageous if it promotes a favorable binding conformation or displaces water molecules from a binding pocket. Conversely, it can also lead to steric clashes that prevent the molecule from fitting into the active site of a target protein.[3]
A Tale of Two Bromines: Mono- vs. Di-substitution
The distinction between a mono-brominated and a di-brominated pyridinyl-morpholine is not merely a matter of one extra atom. The number and position of the bromine atoms create distinct chemical entities with potentially divergent biological profiles.
Physicochemical Properties: A Balancing Act
The addition of a second bromine atom will further increase the lipophilicity of the molecule. This could potentially lead to enhanced cell penetration but may also come at the cost of reduced solubility and increased metabolic liability. The positions of the bromine atoms on the pyridine ring will also influence the molecule's dipole moment and overall polarity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Mono-brominated Pyridinyl-morpholine | Di-brominated Pyridinyl-morpholine | Rationale |
| Lipophilicity (LogP) | Moderately Increased | Significantly Increased | Each bromine atom contributes to the overall lipophilicity of the molecule.[3] |
| Aqueous Solubility | Likely Decreased | Likely Further Decreased | Increased lipophilicity generally correlates with decreased aqueous solubility. |
| Polar Surface Area (PSA) | Unchanged (relative to parent) | Unchanged (relative to parent) | Bromine atoms do not significantly contribute to the polar surface area. |
| Molecular Weight | Increased | Further Increased | Addition of bromine atoms increases the overall molecular weight. |
| Reactivity | Altered electron distribution | Further altered electron distribution | The electron-withdrawing nature of bromine affects the reactivity of the pyridine ring.[6][7] |
Bioactivity: A Hypothesized Comparison
In the absence of direct comparative data, we can formulate a hypothesis based on established structure-activity relationship (SAR) principles. Let us consider a hypothetical scenario where our pyridinyl-morpholine is an inhibitor of a protein kinase.
| Bioactivity Parameter | Mono-brominated Analog | Di-brominated Analog | Mechanistic Rationale |
| Target Affinity (e.g., IC50) | Potentially Potent | Activity may increase or decrease | The second bromine could provide additional beneficial interactions or introduce steric hindrance. The outcome is target-dependent. Some studies on pyridine derivatives suggest that larger halogens can decrease potency.[8] |
| Cellular Potency | Moderate to Good | Potentially Higher (if target is intracellular) | Increased lipophilicity may lead to better cell membrane permeability and higher intracellular concentrations. |
| Selectivity | Target-dependent | Potentially Altered | The change in shape and electronic distribution could alter the binding profile against off-target proteins. |
| Metabolic Stability | Moderately Stable | Potentially Less Stable | The introduction of additional halogen atoms can sometimes create new sites for metabolic attack. |
It is crucial to emphasize that these are generalized predictions. The actual bioactivity will be highly dependent on the specific protein target, the position of the bromine atoms, and the overall molecular context.
Experimental Workflows for a Definitive Comparison
Diagram: Experimental Workflow for Bioactivity Comparison
Caption: A comprehensive workflow for the comparative evaluation of brominated pyridinyl-morpholines.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (mono- and di-brominated pyridinyl-morpholines)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of 2-fold dilutions in DMSO. Further dilute these in kinase assay buffer to achieve the final desired concentrations with a final DMSO concentration of ≤1%.
-
Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the test compound dilution. b. Add 2.5 µL of a 2X kinase/substrate mixture. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. e. Incubate for 60 minutes at room temperature.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Rationale: This assay directly measures the ability of the compounds to inhibit the enzymatic activity of the target kinase. The use of a luminescence-based readout provides high sensitivity and a wide dynamic range.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of the test compounds on a relevant cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO in medium) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] This allows for the assessment of the compound's overall effect on cell proliferation and survival.
Hypothetical Signaling Pathway and Compound Interaction
To visualize the potential mechanism of action, let's consider a simplified signaling pathway where our pyridinyl-morpholine compounds act as inhibitors of a key kinase, "Kinase X".
Diagram: Hypothetical Kinase X Signaling Pathway
Caption: Inhibition of the hypothetical Kinase X pathway by brominated pyridinyl-morpholines.
Conclusion and Future Directions
The strategic application of bromination to the pyridinyl-morpholine scaffold offers a powerful tool for modulating bioactivity. While this guide has provided a framework for comparing mono- and di-brominated analogs, it is clear that empirical data is paramount. The decision to pursue a mono- or di-brominated compound will ultimately depend on the specific therapeutic target and the desired pharmacological profile.
Future research should focus on systematic studies that directly compare the effects of mono- and di-bromination at various positions on the pyridine ring. Such studies will be invaluable in building a more comprehensive understanding of the structure-activity relationships of this important class of molecules and will undoubtedly accelerate the development of novel and effective therapeutics.
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A Comparative Guide to Purity Assessment: Quantitative NMR for 4-(3,5-Dibromopyridin-2-yl)morpholine
This guide provides an in-depth technical analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the precise purity determination of 4-(3,5-Dibromopyridin-2-yl)morpholine, a heterocyclic compound relevant in pharmaceutical research and development. We will explore the fundamental principles of qNMR, present a validated experimental protocol, and objectively compare its performance against traditional chromatographic techniques. This document is intended for researchers, analytical scientists, and quality control professionals seeking a robust, accurate, and reliable method for purity assessment.
The Imperative of Purity in Drug Development
The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. In drug discovery and development, accurate purity assessment is essential for everything from establishing structure-activity relationships (SAR) to ensuring correct dosage in preclinical and clinical studies.[1][2] While various analytical techniques exist, qNMR has emerged as a powerful primary method due to its unique advantages.[3]
Unlike chromatographic methods such as HPLC or GC, which rely on the comparison of a signal response to that of a compound-specific reference standard, qNMR is a primary ratio method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, regardless of the molecule's structure.[4][5] This fundamental principle allows for the quantification of a substance using a single, well-characterized internal standard, which does not even need to be structurally related to the analyte.[5][6] This makes qNMR an incredibly versatile and efficient tool, especially for novel compounds where a specific, certified reference material may not yet exist.
The Analyte: this compound
For the purpose of this guide, our target analyte is this compound.
-
Molecular Formula: C₉H₁₀Br₂N₂O
-
Molecular Weight: 322.00 g/mol
-
Structure:
(Note: A representative structure is used for illustration)
The structure possesses distinct proton environments—aromatic protons on the pyridine ring and aliphatic protons on the morpholine ring—which are well-suited for ¹H qNMR analysis.
The qNMR Method: A Self-Validating System
The strength of a qNMR protocol lies in its adherence to principles that ensure accuracy and reproducibility. The choices made during method development are not arbitrary; they are deliberate steps to create a self-validating measurement system.
Causality Behind Experimental Choices
Internal Standard Selection: The cornerstone of the internal standard method is the calibrant.[7] An ideal internal standard must be:
-
High Purity: Certified and traceable to a national metrology institute like NIST.[8][9]
-
Chemically Inert: It must not react with the analyte, solvent, or trace impurities.[8][10]
-
Spectrally Simple: It should have few, sharp signals that do not overlap with any analyte or solvent signals.[8][10]
-
Soluble: It must be fully soluble in the chosen deuterated solvent.[7][10]
-
Non-volatile and Non-hygroscopic: To ensure weighing accuracy and stability.[7][8]
For our analyte, Maleic Acid is an excellent choice. It is highly pure, stable, and its two olefinic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from our target molecule.[10]
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurement.[4] DMSO-d₆ is a common choice for its high solubilizing power for a wide range of organic compounds.
Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification.[8] NMR is a pulsed technique. For the signal integral to be truly proportional to the number of nuclei, the nuclear spins must fully return to thermal equilibrium before the next pulse is applied. This process is governed by the spin-lattice relaxation time (T₁). The relaxation delay (d1) plus the acquisition time (aq) must be at least 5 to 7 times the longest T₁ of any proton in the sample (both analyte and standard).[8][11] Using an insufficient delay will lead to signal saturation, particularly for nuclei with long T₁ times (like quaternary carbons or non-protonated aromatic protons in ¹³C NMR, and some protons in ¹H NMR), resulting in an underestimation of their quantity. The T₁ for each proton can be measured using an inversion-recovery experiment.[6][12]
Pulse Angle: A 90° pulse is recommended because it rotates the maximum amount of magnetization into the transverse plane, providing the best signal-to-noise ratio (S/N) for a single scan and ensuring uniform excitation across the spectrum.[4][8]
Logical Framework for Accurate Quantification
The relationship between key experimental parameters and the final accuracy of the qNMR measurement can be visualized as a logical flow.
Caption: Logical flow for achieving accurate qNMR results.
Experimental Protocol: Purity of this compound
This protocol is designed to be a self-validating system, grounded in established best practices.
Step 1: Sample Preparation
-
Weighing: Using a calibrated microbalance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.[4][13] Record the weight precisely.
-
Internal Standard: Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, purity >99.5%) into the same vial.[8] The goal is a molar ratio between the analyte and standard that is reasonably close to 1:1 for optimal integration accuracy.[4][8] Record the weight precisely.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure both the analyte and the internal standard are fully dissolved, using gentle vortexing if necessary.
-
Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
Step 2: NMR Data Acquisition
The following parameters are recommended for a 400 MHz or higher field spectrometer.
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zg (or equivalent single 90° pulse) | Simple, robust, and provides uniform excitation.[4][13] |
| Pulse Angle (p1) | 90° | Maximizes signal intensity per scan.[8] |
| Relaxation Delay (d1) | ≥ 30 seconds | A conservative value to ensure >99.9% relaxation for most small molecules. For highest accuracy, measure T₁ and set d1+aq ≥ 7xT₁_max.[4][8] |
| Number of Scans (ns) | 16 to 64 | Adjust to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[11] |
| Acquisition Time (aq) | 3-4 seconds | Ensures the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.[4] |
| Spectral Width (sw) | ~20 ppm | Sufficient to cover all signals and provide adequate baseline on both sides.[11] |
| Temperature | 298 K (25 °C) | Maintain a constant, regulated temperature for spectral consistency.[13] |
Step 3: Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening (LB) factor of 0.3 Hz to improve S/N without significantly degrading resolution.[11] Perform a Fourier Transform.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Automatic phasing is often insufficient for high accuracy.[8][11]
-
Baseline Correction: Manually apply a baseline correction to ensure the baseline is flat and free of distortion across the entire spectrum, especially around the integrated signals.[11][13]
-
Integration:
-
Select a well-resolved, non-overlapping signal for the analyte. For our molecule, the aromatic proton signal or a morpholine proton signal would be suitable.
-
Select the singlet from the Maleic Acid internal standard.
-
Integrate both signals over a consistent width (e.g., 20-30 times the peak half-width). Record the integral values.
-
Step 4: Purity Calculation
The purity of the analyte (Purityₐ) is calculated using the following equation:[2][4]
Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass of the compound
-
m: Mass of the compound weighed
-
Purity: Purity of the standard
-
ₐ: refers to the analyte
-
ₛₜᏧ: refers to the internal standard
Method Validation (per ICH Q2(R1) Guidelines)
To ensure the trustworthiness of the protocol, it must be validated according to standards set by the International Council for Harmonisation (ICH).[14][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities.
-
Linearity: Assessed by preparing samples at five concentration levels (e.g., 70% to 130% of the target concentration) and plotting the analyte/standard integral ratio against the mass ratio. The correlation coefficient (r²) should be >0.999.[16]
-
Accuracy: Determined by analyzing a sample with a known purity (if available) or by spiking a sample with a known amount of analyte. Recovery should typically be between 98.0% and 102.0%.
-
Precision (Repeatability & Intermediate Precision): Repeatability is assessed by performing at least six independent measurements on the same day. Intermediate precision is assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The Relative Standard Deviation (RSD) should be <1%.[16]
-
Robustness: Small, deliberate variations in method parameters (e.g., relaxation delay, pulse angle, solvent) are made to ensure they do not significantly impact the results.[16]
Comparison with Alternative Methods
While qNMR is a powerful tool, it is important to understand its performance relative to established chromatographic methods.
Caption: Comparison of analytical techniques for purity.
Summary Comparison Table
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Signal intensity is directly proportional to the number of nuclei.[5] | Chromatographic separation with UV-Vis detection. | Chromatographic separation of volatile compounds with flame ionization detection. |
| Quantitation | Absolute; primary method. | Relative; requires compound-specific calibration. | Relative; requires compound-specific calibration. |
| Reference Standard | Requires one certified standard for multiple analytes.[5] | Requires a specific certified standard for each analyte. | Requires a specific certified standard for each analyte. |
| Sample Preparation | Simple dissolution.[17] | Can be complex (mobile phase prep, filtering). | Requires dissolution in a volatile solvent; analyte must be volatile/derivatizable. |
| Analysis Time | Fast (5-15 min/sample), minimal method development.[17] | Moderate (10-30 min/sample), but requires significant method development. | Moderate to long (20-60 min/sample), requires method development. |
| Sample Consumption | Non-destructive; sample is fully recoverable.[17] | Destructive. | Destructive. |
| Cost | High initial instrument cost, low cost per sample (less solvent/consumables).[17] | Lower instrument cost, higher cost per sample. | Lower instrument cost, moderate cost per sample. |
| Key Advantage | Universal detection and ability to quantify unknowns without specific standards.[1][2] | Excellent for separating complex mixtures and trace impurities. | Gold standard for volatile and semi-volatile compounds. |
Studies directly comparing qNMR and HPLC have found that both methods show similar performance characteristics in terms of accuracy, precision, and linearity when properly validated.[17][18] The choice often depends on the specific application. For routine purity assignment of a bulk API where a reference standard is available, HPLC is often used. However, for characterizing new chemical entities, certifying reference materials, or when a specific standard is unavailable, qNMR's advantages make it the superior method.[1][5]
Conclusion
Quantitative NMR is a robust, reliable, and highly accurate primary method for determining the purity of this compound and other pharmaceutical compounds. Its foundation in the direct proportionality between signal and molar concentration eliminates the need for compound-specific reference materials, offering unparalleled flexibility and efficiency. By following a carefully designed and validated protocol that respects the physics of the NMR experiment—particularly the full relaxation of nuclear spins—scientists can achieve results with high precision and low uncertainty. While chromatographic techniques remain indispensable for separation science, qNMR provides an orthogonal and often superior solution for absolute purity assessment, making it an essential tool in the modern drug development landscape.
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A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
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Quantitative NMR Spectroscopy.docx 11/2017. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]
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Purity by Absolute qNMR Instructions. [Link]
-
Practical Aspects of Quantitative NMR Experiments. [Link]
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Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays - Nanalysis. [Link]
-
NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. [Link]
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4-(5-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 10966724 - PubChem. [Link]
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Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. [Link]
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4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918 - PubChem. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. [Link]
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Purity comparison by NMR and HPLC. | Download Table - ResearchGate. [Link]
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Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
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A Comparative Analysis of 4-(3,5-Dibromopyridin-2-yl)morpholine and its Chloro-Analogs: A Guide for Researchers
Introduction: The Strategic Importance of Halogenated 2-Morpholinopyridines in Drug Discovery
The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its ability to improve the pharmacokinetic profile of drug candidates, including aqueous solubility and metabolic stability.[1] When appended to a pyridine scaffold, particularly one bearing halogen atoms, the resulting 2-morpholinopyridine derivatives present a rich chemical space for probing structure-activity relationships (SAR). The halogens, acting as key modulating elements, influence the electronic properties, lipophilicity, and metabolic fate of the molecule, thereby impacting its biological activity.[2]
This guide provides a comparative analysis of 4-(3,5-Dibromopyridin-2-yl)morpholine and its direct chloro-analog, 4-(3,5-Dichloropyridin-2-yl)morpholine. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this document synthesizes known chemical principles and experimental data from closely related structures to offer a predictive overview of their synthesis, physicochemical properties, and potential biological relevance. This guide is intended to serve as a foundational resource for researchers in drug discovery and chemical biology, providing both theoretical insights and practical methodologies for working with these compounds. Dihalogenated pyridines, the precursors to these molecules, are valuable intermediates in the synthesis of a range of biologically active compounds, including those with antimicrobial and anti-cancer properties.[3]
Synthetic Strategies: A Comparative Overview
The synthesis of both this compound and its chloro-analog is most readily achieved via a nucleophilic aromatic substitution (SNAr) reaction. The general principle involves the displacement of a halide at the 2-position of a trihalogenated pyridine precursor by morpholine. The reactivity of the pyridine ring is significantly influenced by the electron-withdrawing nature of the halogen atoms, which stabilize the Meisenheimer complex intermediate, and the nitrogen atom in the ring.
Workflow for Synthesis
Caption: General synthetic workflow for dihalo-2-morpholinopyridines.
Synthesis of 4-(3,5-Dichloropyridin-2-yl)morpholine
The synthesis of the dichloro analog typically starts from 2,3,5-trichloropyridine. The chlorine atom at the 2-position is the most susceptible to nucleophilic attack due to the activating effect of the ring nitrogen.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,3,5-trichloropyridine (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2-1.5 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(3,5-dichloropyridin-2-yl)morpholine.
Synthesis of this compound
The synthesis of the dibromo analog follows a similar SNAr pathway, starting from 2,3,5-tribromopyridine. The general reactivity principles are the same, with the bromine at the 2-position being the most labile.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3,5-tribromopyridine (1.0 eq.) in a polar aprotic solvent (e.g., DMF). Add morpholine (1.2-1.5 eq.) and a base such as K₂CO₃ (2.0 eq.).
-
Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress.
-
Work-up and Extraction: After the reaction is complete, cool the mixture and quench with water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by silica gel column chromatography to yield this compound.
Comparative Physicochemical Properties
While specific experimental data for a side-by-side comparison is scarce, we can infer the likely differences in physicochemical properties based on the nature of the halogen substituents.
| Property | 4-(3,5-Dichloropyridin-2-yl)morpholine | This compound | Rationale for Predicted Differences |
| Molecular Weight | 233.09 g/mol | 321.99 g/mol | Bromine has a significantly higher atomic mass than chlorine. |
| Melting Point | Expected to be lower | Expected to be higher | Generally, for analogous aromatic compounds, the melting point increases with the size and polarizability of the halogen due to stronger intermolecular forces (van der Waals). |
| Lipophilicity (LogP) | Expected to be lower | Expected to be higher | Bromine is more lipophilic than chlorine, which would likely result in a higher LogP value for the dibromo analog. |
| Reactivity of C-X Bond | C-Cl bond is stronger | C-Br bond is weaker | The C-Br bond is generally weaker and more susceptible to cleavage (e.g., in further cross-coupling reactions) than the C-Cl bond. |
| Aqueous Solubility | Expected to be slightly higher | Expected to be slightly lower | The higher lipophilicity of the dibromo compound would likely lead to lower aqueous solubility. |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectra of both compounds are expected to be simple, showing signals for the morpholine protons and the two protons on the pyridine ring.
-
Morpholine Protons: Two multiplets, typically in the range of 3.0-4.0 ppm, corresponding to the -CH₂-N- and -CH₂-O- groups.
-
Pyridine Protons: Two singlets (or narrow doublets with a small coupling constant) in the aromatic region (typically 7.5-8.5 ppm). The chemical shifts will be influenced by the electron-withdrawing nature of the halogens.
¹³C NMR Spectroscopy
The carbon NMR spectra will show distinct signals for the morpholine and pyridine carbons.
-
Morpholine Carbons: Typically two signals around 45-55 ppm (-CH₂-N-) and 65-75 ppm (-CH₂-O-).
-
Pyridine Carbons: Signals in the aromatic region, with the carbons bearing halogens showing characteristic shifts.
Comparative Biological Activity: A Predictive Outlook
The biological activity of these compounds will be influenced by the nature of the halogen atoms. Halogen substitution can impact a molecule's ability to interact with biological targets and its pharmacokinetic properties.[1]
Structure-Activity Relationship (SAR) Considerations
Caption: Key SAR considerations for halogenated 2-morpholinopyridines.
-
Lipophilicity and Permeability: The dibromo analog, being more lipophilic, may exhibit enhanced cell membrane permeability. This could be advantageous or disadvantageous depending on the target location and desired therapeutic window.
-
Target Binding: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. The larger and more polarizable bromine atom may form stronger halogen bonds than chlorine in certain contexts.
-
Metabolic Stability: The C-Br bond is generally more susceptible to metabolic cleavage than the C-Cl bond. This could lead to different metabolic profiles and potentially different durations of action for the two analogs.
-
Electronic Effects: Chlorine is more electronegative than bromine, which will have a greater inductive electron-withdrawing effect on the pyridine ring. This can influence the pKa of the molecule and its interactions with biological targets.
Given the prevalence of halogenated pyridines and morpholine-containing compounds in drug discovery, these analogs could be explored for a variety of therapeutic areas, including but not limited to:
-
Oncology: Many kinase inhibitors incorporate halogenated aromatic rings.
-
Infectious Diseases: The pyridine and morpholine scaffolds are found in numerous antibacterial and antifungal agents.[3]
-
Neuroscience: These structural motifs are present in compounds targeting CNS receptors.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the synthesis, properties, and potential biological relevance of this compound and its chloro-analog. While direct experimental comparisons are lacking in the current literature, the principles outlined here offer a solid foundation for researchers to initiate studies on these compounds.
Future research should focus on:
-
Optimized Synthesis and Characterization: Developing and publishing robust, high-yielding synthetic protocols for both compounds, accompanied by comprehensive spectroscopic and physicochemical characterization.
-
Direct Comparative Studies: Performing head-to-head comparisons of their physicochemical properties, including solubility, stability, and lipophilicity.
-
Biological Screening: Evaluating both compounds in a panel of relevant biological assays to identify and compare their activities and to begin to build a clear SAR.
By systematically exploring these halogenated 2-morpholinopyridines, the research community can unlock their potential as valuable probes for chemical biology and as starting points for the development of novel therapeutics.
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D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of organic chemistry, 71(12), 4678–4681. [Link]
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Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]
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The Morpholine Moiety's Impact on the Pharmacokinetic Properties of Dibromopyridine Compounds: A Comparative Guide
For drug development professionals, the journey from a potent "hit" compound to a viable clinical candidate is paved with pharmacokinetic challenges. A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is as critical as its pharmacodynamic potency. The dibromopyridine scaffold is a versatile starting point for a range of therapeutic agents, valued for its synthetic tractability and ability to engage in various biological interactions.[1][2] However, unsubstituted scaffolds often require significant chemical modification to achieve desirable drug-like properties.
This guide provides an in-depth, comparative analysis of how incorporating a morpholine moiety—a privileged structure in medicinal chemistry—can strategically enhance the pharmacokinetic properties of dibromopyridine-based compounds.[3][4] We will move beyond theoretical benefits to explain the underlying physicochemical principles and provide actionable experimental protocols for validation.
The Foundational Impact: How Morpholine Alters Physicochemical Properties
The decision to introduce a morpholine ring is a strategic choice rooted in its ability to favorably modulate a compound's fundamental physicochemical characteristics.[5] Morpholine is a saturated heterocycle containing both an ether oxygen and a secondary amine nitrogen.[6] This unique structure confers a trifecta of benefits that directly influence pharmacokinetic behavior.
-
Enhanced Aqueous Solubility: The polar ether oxygen and the hydrogen-bond-accepting nitrogen atom of the morpholine ring significantly increase a compound's ability to interact with water. This is often the first, and most critical, step in overcoming poor solubility, a common hurdle for many aromatic scaffolds that can severely limit oral absorption.
-
Modulated Basicity and pKa: The nitrogen atom in the morpholine ring is basic, but its pKa (typically around 8.4-8.7) is lower than that of analogous piperidines. This reduced basicity can be advantageous, preventing overly strong interactions with acidic phospholipids in membranes (phospholipidosis) and mitigating certain off-target activities. At physiological pH, a significant portion of the morpholine nitrogen will be protonated, improving solubility and interactions with biological targets without the liabilities of stronger bases.
-
Balanced Lipophilicity: While adding a cyclic amine can increase lipophilicity, the presence of the polar oxygen atom in morpholine provides a countervailing effect. This often results in a more "balanced" lipophilicity (LogP/LogD). This balance is crucial; the molecule remains lipophilic enough to cross cell membranes but is not so "greasy" that it suffers from poor solubility, high plasma protein binding, or rapid metabolism.[7]
A Comparative Analysis of Pharmacokinetic Profiles
The true value of the morpholine moiety is demonstrated by its tangible effects on the ADME profile of a parent compound. Let's compare a hypothetical morpholine-substituted dibromopyridine (Compound B) with analogs bearing other common amine substituents.
Absorption and Oral Bioavailability
For oral drugs, absorption is a delicate dance between dissolution (solubility) and membrane permeation (lipophilicity). The morpholine moiety often hits the "sweet spot."
Table 1: Comparative Pharmacokinetic Properties of Substituted Dibromopyridine Analogs
| Parameter | Compound A (N,N-dimethylamino) | Compound B (Morpholino) | Compound C (Piperidino) | Rationale for Morpholine's Advantage |
| Aqueous Solubility (pH 7.4) | Low-Moderate | High | Low | The ether oxygen enhances hydrogen bonding with water, significantly boosting solubility over more lipophilic amines. |
| Lipophilicity (LogD at pH 7.4) | Moderate | Optimal | High | Balances the lipophilic nature of the rings with a polar group, preventing excessive lipophilicity seen in piperidine. |
| Caco-2 Permeability (Papp) | Moderate | Good | High | While slightly less permeable than the highly lipophilic piperidine analog, its permeability is well within the range for good absorption. |
| Metabolic Stability (t½ in HLM) | Low | High | Moderate-High | The morpholine ring is generally resistant to CYP450 oxidation.[7] |
| Oral Bioavailability (F%) | ~20% | ~70% | ~15% | The superior solubility and high metabolic stability of the morpholine analog lead to a dramatic increase in overall oral bioavailability. |
(Note: Data are illustrative, based on established principles in medicinal chemistry, and intended for comparative purposes.)
Distribution
A drug's distribution profile (Volume of distribution, Vd) determines where it goes in the body. The balanced physicochemical properties imparted by morpholine provide fine control over this parameter.[4]
-
Reduced Plasma Protein Binding (PPB): Highly lipophilic compounds (like Compound C) often bind extensively to plasma proteins like albumin, rendering them inactive. The moderated lipophilicity of morpholine-containing compounds typically reduces PPB, increasing the free fraction of the drug available to engage its target.
-
Limited Blood-Brain Barrier (BBB) Penetration: The increased polarity from the morpholine ring can be strategically used to limit a drug's entry into the central nervous system (CNS).[8] For peripherally acting drugs, this is a critical design feature to avoid CNS side effects like dizziness or confusion.
Metabolism
Metabolic instability is a primary cause of drug candidate failure. The morpholine ring is considered a "metabolically robust" moiety, shielding molecules from rapid breakdown by cytochrome P450 (CYP) enzymes in the liver.[4][7]
The primary metabolic liabilities for a morpholino-dibromopyridine compound are typically oxidation of the electron-rich pyridine ring or, less commonly, N-dealkylation. The morpholine ring itself is often resistant to cleavage.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Protocol: Caco-2 Permeability Assay
Objective: To assess a compound's rate of transport across a monolayer of human intestinal cells (Caco-2), which serves as an in vitro model of the intestinal barrier to predict oral absorption.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days until they form a differentiated, confluent monolayer.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Assay Procedure (A to B):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., 10 µM) in HBSS to the apical (A, upper) chamber.
-
Add fresh HBSS to the basolateral (B, lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
At a defined time point (e.g., 120 minutes), take a sample from the basolateral chamber. Also, take a sample from the apical chamber to determine the initial concentration.
-
-
Analysis and Calculation:
-
Quantify the compound concentration in both samples via LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
High Papp values generally correlate with good oral absorption.
-
Conclusion and Outlook
The strategic incorporation of a morpholine moiety is a highly effective and validated approach for transforming a dibromopyridine lead compound with a challenging ADME profile into a developable drug candidate. [3][5]Its ability to simultaneously enhance aqueous solubility, confer metabolic stability, and balance lipophilicity provides a powerful tool for medicinal chemists. [4][7]By improving oral bioavailability and fine-tuning distribution, the morpholine ring can significantly increase a compound's probability of success in preclinical and clinical development. The experimental frameworks provided herein offer a clear path for researchers to empirically validate these benefits within their own discovery programs.
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Medicinal Research Reviews. Available at: [Link]
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An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences. Available at: [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews. Available at: [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. Available at: [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. Available at: [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014). PubMed Central. Available at: [Link]
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The Chemical Versatility of 3,4-Dibromopyridine in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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A Senior Application Scientist's Guide to Regioselective Functionalization: Comparing the Reactivity of the 3-Bromo vs. 5-Bromo Position in 4-(3,5-Dibromopyridin-2-yl)morpholine
For researchers and professionals in drug development and synthetic chemistry, the selective functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern molecular design. The pyridine core, in particular, is a privileged structure in medicinal chemistry, and understanding its reactivity is paramount. This guide provides an in-depth comparison of the reactivity of the 3-bromo and 5-bromo positions in 4-(3,5-dibromopyridin-2-yl)morpholine, a versatile building block for library synthesis. We will delve into the underlying electronic and steric factors that govern this differential reactivity and provide experimental context for predictable synthetic outcomes.
Foundational Principles: Electronic and Steric Landscape
The regioselectivity of reactions involving this compound is not arbitrary. It is a direct consequence of the interplay between the electronic properties of the pyridine ring, the directing effects of the morpholino substituent, and the steric environment around each bromine atom.
The Influence of the 2-Morpholino Group: An Electronic Perspective
The morpholino group at the C2 position is a potent electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can participate in resonance with the pyridine ring. This donation of electron density preferentially enriches the ortho (C3) and para (C5) positions.
This increased electron density at both the C3 and C5 carbons has significant implications for reactions that are sensitive to the electronic nature of the C-Br bond, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Steric Hindrance: A Decisive Factor
While electronic effects might suggest similar activation of the C3 and C5 positions, the steric environment is markedly different. The bulky morpholino group at C2 creates significant steric hindrance around the adjacent C3-bromo position.[1] This steric congestion can impede the approach of large reagents, particularly the bulky phosphine-ligated palladium complexes used in cross-coupling reactions.[2]
Comparative Reactivity in Key Synthetic Transformations
The differential reactivity of the 3- and 5-bromo positions is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
In the context of Pd-catalyzed reactions, the 5-bromo position is overwhelmingly more reactive than the 3-bromo position. This pronounced regioselectivity is primarily attributed to steric factors.
The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the palladium(0) complex to the carbon-bromine bond. The sterically encumbered environment around the C3-bromo position significantly disfavors the approach of the palladium catalyst, leading to a higher activation energy for oxidative addition at this site.[3] Consequently, selective functionalization at the less hindered C5 position can be achieved with high fidelity.
This principle is well-documented in related systems. For instance, in the Suzuki-Miyaura coupling of 3,5-dibromo-2-pyrone, the reaction occurs preferentially at the C3 position, which is less electron-rich.[4] However, in our target molecule, the steric hindrance at C3 overrides the electronic effects, making the C5 position the preferred site of reaction.
Below is a summary of expected outcomes for the regioselective functionalization of this compound in common cross-coupling reactions.
| Reaction Type | Reagents | Predicted Major Product | Yield (Expected) | Key Influencing Factor |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-(3-Bromo-5-arylpyridin-2-yl)morpholine | Good to Excellent | Steric Hindrance at C3 |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 5-Amino-4-(3-bromopyridin-2-yl)morpholine | Good to Excellent | Steric Hindrance at C3 |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N) | 4-(3-Bromo-5-alkynylpyridin-2-yl)morpholine | Good to Excellent | Steric Hindrance at C3 |
Experimental Protocols for Regioselective Functionalization
The following protocols are provided as representative examples for the selective functionalization of the 5-bromo position. As with any synthetic procedure, optimization may be required for specific substrates.
Protocol for Regioselective Suzuki-Miyaura Coupling at the 5-Position
This protocol describes the selective coupling of an arylboronic acid at the C5 position of this compound.
Caption: Workflow for a regioselective Suzuki-Miyaura coupling.
Detailed Steps:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Seal the vessel and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-(3-bromo-5-arylpyridin-2-yl)morpholine.
Protocol for Regioselective Buchwald-Hartwig Amination at the 5-Position
This protocol outlines the selective amination at the C5 position.
Detailed Steps:
-
In an oven-dried reaction vessel, combine this compound (1.0 eq), cesium carbonate (2.5 eq), and the desired amine (1.5 eq).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 eq) and the phosphine ligand (e.g., Xantphos, 0.1 eq).
-
Seal the vessel and perform three vacuum/inert gas backfill cycles.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heat the mixture to 90-110 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired 5-amino-4-(3-bromopyridin-2-yl)morpholine derivative.
Mechanistic Rationale and Visualizations
To further clarify the principles of regioselectivity, the following diagrams illustrate the key structural and mechanistic aspects.
Caption: Structure of this compound.
Caption: Steric hindrance at C3 impeding catalyst approach.
Conclusion
The selective functionalization of this compound is a clear example of sterically controlled reactivity in palladium-catalyzed cross-coupling reactions. The bulky morpholino group at the C2 position effectively shields the C3-bromo position, directing substitution to the more accessible C5-bromo position. This predictable regioselectivity allows for the strategic and efficient synthesis of a diverse range of 2,5-disubstituted pyridine derivatives, which are valuable scaffolds in drug discovery and materials science. By understanding and applying these fundamental principles, researchers can design more efficient and predictable synthetic routes to novel chemical entities.
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017. [Link]
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Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing, 2013. [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 2023. [Link]
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Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 2017. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2021. [Link]
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C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature Communications, 2022. [Link]
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A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 2021. [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 2014. [Link]
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Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 2021. [Link]
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C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 2021. [Link]
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Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry, 2023. [Link]
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The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, 1990. [Link]
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Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. ResearchGate, 2016. [Link]
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Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 2014. [Link]
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Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 2014. [Link]
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Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021. [Link]
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Navigating the Pharmacokinetic Landscape: A Comparative Analysis of 4-(3,5-Dibromopyridin-2-yl)morpholine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, understanding the pharmacokinetic (PK) profile of a lead compound and its analogs is paramount. This guide provides a comprehensive comparison of the anticipated pharmacokinetic properties of 4-(3,5-Dibromopyridin-2-yl)morpholine, a novel scaffold of interest, against its structurally related analogs. Due to the limited publicly available data on this specific molecule, this guide will leverage established structure-activity relationships (SAR) and data from a key analog, 3-cyano-2-morpholino-5-(pyrid-4-yl)pyridine, to provide a predictive and insightful comparison.
The morpholine moiety is a well-regarded constituent in medicinal chemistry, often incorporated to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of a drug candidate.[1] Its presence in the this compound scaffold suggests a strategic design to optimize drug-like properties. This guide will dissect the potential impact of the dibromopyridine core and substitutions on the absorption, distribution, metabolism, and excretion (ADME) of this class of compounds.
The Influence of Core Scaffolds on Pharmacokinetics
The pharmacokinetic behavior of a molecule is intricately linked to its chemical structure. The pyridine ring, a common scaffold in pharmaceuticals, and the morpholine group both play significant roles in determining the ADME profile of a compound.[2]
The presence of a basic nitrogen atom in the morpholine ring can enhance aqueous solubility at physiological pH, a critical factor for oral absorption.[1] Furthermore, the morpholine ring's conformation can influence its interaction with metabolic enzymes, potentially leading to improved stability and a longer half-life.[3]
The dibrominated pyridine core of this compound is expected to significantly impact its lipophilicity. Halogenation, particularly with bromine, generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and potentially the blood-brain barrier. However, excessive lipophilicity can also lead to increased metabolic clearance and potential off-target toxicity.
A Case Study: Pharmacokinetics of a Pyridinyl-Morpholine Analog
To ground our comparative analysis in experimental data, we will examine the pharmacokinetic profile of a structurally related analog, 3-cyano-2-morpholino-5-(pyrid-4-yl)pyridine (AWD 122-14), which has been studied in rats.[4]
Table 1: Pharmacokinetic Parameters of 3-cyano-2-morpholino-5-(pyrid-4-yl)pyridine in Rats Following Oral Administration [4]
| Parameter | Value | Interpretation |
| Absorption Rate Constant (k_a) | 6.85 h⁻¹ | Rapid absorption from the gastrointestinal tract. |
| Elimination Rate Constant (k_e) | 1.59 h⁻¹ | Relatively fast elimination from the body. |
| Absolute Bioavailability (F) | 11% | Low to moderate oral bioavailability, suggesting significant first-pass metabolism or poor absorption. |
| Metabolism | Primarily metabolized | The compound is extensively broken down in the body. |
| Excretion | < 5% of the dose excreted as unchanged drug in urine | The majority of the drug is eliminated as metabolites. |
This data indicates that while the morpholine-containing pyridine scaffold can be rapidly absorbed, it may also be subject to extensive metabolism, leading to lower bioavailability.[4] This provides a crucial benchmark for predicting the behavior of this compound and its analogs.
Predictive Pharmacokinetic Comparison of Analogs
Building upon the data from our case study and established medicinal chemistry principles, we can predict how structural modifications to the this compound scaffold might influence its pharmacokinetic profile.
Table 2: Predicted Pharmacokinetic Profile Comparison of this compound and Hypothetical Analogs
| Compound | Structural Features | Predicted Absorption | Predicted Distribution | Predicted Metabolism | Predicted Half-Life |
| This compound | Dibrominated pyridine, morpholine | Moderate to high (increased lipophilicity) | Potentially high tissue distribution, possible CNS penetration | Susceptible to oxidative metabolism on the pyridine and morpholine rings | Moderate |
| Analog 1: 4-(3,5-Dichloropyridin-2-yl)morpholine | Dichlorinated pyridine | Moderate (lower lipophilicity than dibromo) | Moderate tissue distribution | Similar metabolic pathways to the dibromo analog | Moderate |
| Analog 2: 4-(3-Bromo-5-methoxypyridin-2-yl)morpholine | Methoxy substitution | Moderate to high (balanced lipophilicity) | Moderate tissue distribution | Potential for O-demethylation as a metabolic pathway | Potentially shorter |
| Analog 3: 4-(3,5-Dibromopyridin-2-yl)-2,6-dimethylmorpholine | Dimethylated morpholine | Moderate | May have altered tissue distribution due to steric hindrance | Steric hindrance may reduce the rate of metabolism on the morpholine ring | Potentially longer |
Experimental Protocols for Pharmacokinetic Profiling
To validate these predictions and thoroughly characterize novel analogs, a series of in vitro and in vivo experiments are essential.
In Vitro ADME Assays
Early-stage assessment of ADME properties can be efficiently conducted using a battery of in vitro assays.
Protocol 1: Metabolic Stability in Liver Microsomes
-
Objective: To determine the intrinsic clearance of a compound by liver enzymes.
-
Materials: Liver microsomes (human, rat, mouse), NADPH regenerating system, test compound, positive control (e.g., testosterone).
-
Procedure:
-
Incubate the test compound (typically 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Plasma Protein Binding
-
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Materials: Plasma (human, rat, mouse), test compound, equilibrium dialysis apparatus.
-
Procedure:
-
Add the test compound to plasma.
-
Place the plasma sample in one chamber of the equilibrium dialysis apparatus, with buffer in the opposing chamber, separated by a semi-permeable membrane.
-
Incubate at 37°C until equilibrium is reached.
-
Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu).
-
In Vivo Pharmacokinetic Studies
Animal models are crucial for understanding the complete pharmacokinetic profile of a compound in a living system.
Protocol 3: Rodent Pharmacokinetic Study
-
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability in a rodent model.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) group: Administer the compound intravenously (e.g., via tail vein) at a specific dose (e.g., 1 mg/kg).
-
Oral (PO) group: Administer the compound orally (e.g., via gavage) at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[5]
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the compound concentration in plasma samples using a validated LC-MS/MS method.[6]
-
Data Analysis: Use pharmacokinetic software to calculate the relevant parameters.
Visualizing Structure-Pharmacokinetic Relationships
The following diagram illustrates the key structural features of this compound and how they are predicted to influence its pharmacokinetic properties.
Caption: Key structural features influencing the pharmacokinetics of the target scaffold.
Experimental Workflow for a Comparative PK Study
The following workflow outlines the key stages in a comparative pharmacokinetic study of novel analogs.
Caption: A streamlined workflow for comparative pharmacokinetic evaluation.
Conclusion
While direct experimental data for this compound remains elusive, a robust, predictive comparison with its analogs can be constructed through the strategic use of data from structurally related compounds and the application of fundamental medicinal chemistry principles. The interplay between the dibrominated pyridine core and the morpholine ring will be a critical determinant of the pharmacokinetic profile of this compound class. The provided experimental protocols and workflows offer a clear path for the empirical determination and comparison of these crucial drug-like properties, ultimately guiding the selection of candidates with the highest potential for clinical success.
References
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H. Heinze, et al. [Pharmacokinetics and biotransformation of 3-cyan-2-morpholino-5-(pyrid-4-yl)pyridine (AWD 122-14) in the rat]. Arzneimittelforschung. Available at: [Link]
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A. G. S. A. Al-Hussain, et al. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research. Available at: [Link]
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B. D. T. E. de Souza, et al. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters. Available at: [Link]
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A. A. Spadaro, et al. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences. Available at: [Link]
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S. H. Kim, et al. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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V. A. Shirsath, et al. Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
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S. Sharma, et al. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. Current Drug Discovery Technologies. Available at: [Link]
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L. H. Heitman, et al. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(3,5-Dibromopyridin-2-yl)morpholine
As a Senior Application Scientist, my goal is to empower you, our valued researchers and partners in drug development, with information that extends beyond product specifications. This guide provides a deep, actionable framework for the safe and compliant disposal of 4-(3,5-Dibromopyridin-2-yl)morpholine, ensuring the safety of your laboratory personnel and the protection of our environment. The procedures outlined here are built on a foundation of chemical causality, regulatory awareness, and field-proven best practices.
Section 1: Hazard Assessment & Chemical Profile
Understanding the hazard profile of this compound is the cornerstone of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can construct a reliable hazard profile by analyzing its constituent molecular fragments: the dibrominated pyridine ring and the morpholine moiety .
-
Dibrominated Pyridine: Halogenated pyridines are recognized for their potential toxicity and persistence. The bromine atoms increase the molecular weight and lipophilicity, which can contribute to bioaccumulation. Compounds like 3,5-Dibromopyridine are known to cause skin and eye irritation[1]. Halogenated organic compounds are often subject to specific, stringent disposal regulations due to their environmental impact[2].
-
Morpholine: Morpholine is a well-characterized substance with a more acute hazard profile. It is classified as a flammable liquid that is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage[3][4][5][6].
Therefore, this compound must be handled as a hazardous substance with a composite risk profile. It should be presumed to be toxic if swallowed, inhaled, or in contact with skin, and potentially corrosive.
Based on the analysis of its structural components, the following GHS classification should be conservatively assumed for this compound.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[7] | Danger | |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3][4][5][6] | Danger | |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[1][4] | Danger/Warning | |
| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage or Causes serious eye irritation[1][8] | Danger/Warning | |
| Hazardous to the Aquatic Environment | (Assumed) | H402/H412: Harmful to aquatic life with long-lasting effects[6] | (None) | (None) |
Section 2: Personal Protective Equipment (PPE)
Given the inferred high toxicity and potential for corrosivity, a stringent PPE protocol is mandatory. There is no room for compromise when handling this compound.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves, tested according to EN 374. Always check for leaks and impermeability before use[5]. Discard and replace gloves immediately if contamination occurs.
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields. For operations with a higher risk of splashing, a full-face shield is required in addition to goggles[5][7].
-
Skin and Body Protection: A flame-retardant lab coat is essential. For handling larger quantities or in case of a spill, impervious clothing and boots are necessary to prevent any skin contact[7][9].
-
Respiratory Protection: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to avoid inhalation of vapors or aerosols[4][5].
Section 3: Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step 1: Evacuate & Secure
-
Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Post warning signs to prevent entry.
Step 2: Assess & Select PPE
-
Assess the scale of the spill.
-
Don the appropriate PPE as described in Section 2. For large spills, a self-contained breathing apparatus (SCBA) may be necessary[9].
Step 3: Contain & Absorb
-
For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or earth[4]. Do not use combustible materials.
-
For solid spills, carefully sweep or scoop the material, avoiding dust generation[1].
Step 4: Collect & Containerize
-
Using non-sparking tools, carefully collect the absorbed material and spilled substance[6].
-
Place the waste into a designated, sealable, and properly labeled hazardous waste container for halogenated organic compounds.
Step 5: Decontaminate
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all decontamination materials as hazardous waste.
Step 6: Report
-
Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with local procedures.
Section 4: Disposal Pathway Decision Logic
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. All chemical waste must be disposed of in accordance with local, state, and federal regulations[10]. The cardinal rule is: never pour this chemical down the drain .
This compound falls under the category of halogenated organic waste . It is imperative to segregate this waste stream from non-halogenated waste. The reason for this is twofold:
-
Treatment Method: Halogenated wastes often require high-temperature incineration with special scrubbers to neutralize the acidic gases (like hydrobromic acid) produced. This is a different and more complex process than that used for non-halogenated solvents.
-
Cost: Disposal of halogenated waste is significantly more expensive. Mixing it with non-halogenated waste needlessly increases disposal costs, as the entire mixture must be treated as halogenated[11].
The following diagram illustrates the decision-making process for proper waste management.
Caption: Disposal decision workflow for this compound.
Section 5: Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the routine collection of waste generated from laboratory operations.
Materials:
-
Designated hazardous waste container (HDPE or glass) with a screw cap, labeled "HALOGENATED ORGANIC WASTE".
-
Secondary containment bin.
-
Waste log sheet.
-
Personal Protective Equipment (as per Section 2).
Procedure:
-
Container Preparation: Before first use, ensure the waste container is clean, dry, and properly labeled with "HALOGENATED ORGANIC WASTE" and the appropriate hazard pictograms (Skull and Crossbones, Corrosion). Place the container in a secondary containment bin in a designated satellite accumulation area within the lab, preferably inside a ventilated cabinet.
-
Waste Transfer:
-
Perform all waste transfers inside a chemical fume hood.
-
Carefully pour or transfer the waste into the container, avoiding splashes. Use a funnel if necessary.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Sealing: Securely cap the container immediately after adding waste. A container holding hazardous waste must be kept closed at all times except when actively adding waste[12].
-
Logging: Record the chemical name (this compound) and the estimated quantity added on the waste log sheet affixed to or near the container.
-
Storage: Store the sealed container in its secondary containment, away from heat, ignition sources, and incompatible materials (e.g., strong oxidizers)[4][5].
-
Full Container: Once the container is full (at 90% capacity), submit a request for disposal through your institution's EHS department. Ensure the final contents list is accurate and complete.
Section 6: Decontamination of Labware
Glassware and equipment contaminated with this compound must be decontaminated before being returned to general use.
-
Initial Rinse: While inside a fume hood and wearing appropriate PPE, perform a triple rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinse is considered acutely hazardous. All three rinsates must be collected and disposed of as "HALOGENATED ORGANIC WASTE"[12].
-
Final Wash: After the solvent rinse, the glassware can be washed with soap and water as usual.
-
Disposal of Contaminated Solids: Contaminated consumables such as gloves, absorbent pads, and weighing papers must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through your EHS provider[7].
By adhering to these detailed procedures, you build a self-validating system of safety and compliance, fostering a laboratory environment where groundbreaking research can proceed with confidence and integrity.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Redox Ltd. (2022). Safety Data Sheet: Morpholine Revision 5. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
